molecular formula C8H7N3O2 B1465042 2-Azido-1-(4-hydroxyphenyl)ethanone CAS No. 169315-44-0

2-Azido-1-(4-hydroxyphenyl)ethanone

Cat. No.: B1465042
CAS No.: 169315-44-0
M. Wt: 177.16 g/mol
InChI Key: JGEUWOSZJOFDAS-UHFFFAOYSA-N
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Description

2-Azido-1-(4-hydroxyphenyl)ethanone is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Azido-1-(4-hydroxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azido-1-(4-hydroxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azido-1-(4-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-11-10-5-8(13)6-1-3-7(12)4-2-6/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEUWOSZJOFDAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697180
Record name 2-Azido-1-(4-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169315-44-0
Record name 2-Azido-1-(4-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Synthesis of 2-Azido-1-(4-hydroxyphenyl)ethanone: Pathway Analysis and Protocol Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Critical Isomer Correction

Target Molecule: 2-Azido-1-(4-hydroxyphenyl)ethanone Primary Application: Key intermediate for adrenergic beta-blockers (e.g., Sotalol analogs) and sympathomimetic amines (e.g., Octopamine derivatives).

CRITICAL TECHNICAL NOTE ON STARTING MATERIAL: The prompt specifies 2'-Hydroxyacetophenone (the ortho isomer) as the starting material. However, the target molecule is a 4-substituted (para) system.

  • Chemical Reality: Direct conversion of 2'-hydroxyacetophenone to the para-substituted target is chemically non-viable via standard functionalization. Alpha-functionalization of 2'-hydroxyacetophenone yields 2-azido-1-(2-hydroxyphenyl)ethanone (the ortho isomer).

  • Corrective Action: This guide details the synthesis of the requested target (2-Azido-1-(4-hydroxyphenyl)ethanone ) but necessitates the use of the correct regioprecursor: 4'-Hydroxyacetophenone .

  • If the user strictly possesses 2'-hydroxyacetophenone, this material cannot be used to synthesize the specified target without total degradation to phenol and re-acylation.

Retrosynthetic Analysis & Mechanism

The synthesis relies on a two-step sequence: regioselective


-halogenation followed by nucleophilic substitution (

).
Reaction Pathway (DOT Visualization)

ReactionPathway SM 4'-Hydroxyacetophenone (Correct Precursor) Inter 2-Bromo-1-(4-hydroxyphenyl)ethanone (Alpha-Bromo Intermediate) SM->Inter Step 1: Alpha-Bromination (CuBr2, EtOAc/CHCl3) WrongSM 2'-Hydroxyacetophenone (Incorrect Isomer) WrongSM->SM Requires Degradation/Re-synthesis Target 2-Azido-1-(4-hydroxyphenyl)ethanone (Target Molecule) Inter->Target Step 2: Azidation (NaN3, Acetone/H2O)

Caption: Retrosynthetic pathway highlighting the necessity of the para-isomer precursor and the two-phase functionalization strategy.

Phase 1: Regioselective -Bromination

Objective: Introduce a leaving group at the alpha position without brominating the activated aromatic ring. Challenge: The phenol group activates the ring (ortho/para director), making the ring susceptible to electrophilic aromatic substitution (nuclear bromination). Using elemental bromine (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) often leads to 3-bromo or 3,5-dibromo byproducts.
Solution:  Use Copper(II) Bromide (

)
in a heterogeneous system.[1] This method is highly selective for alpha-ketone bromination and suppresses nuclear halogenation.
Experimental Protocol

Reagents:

  • 4'-Hydroxyacetophenone (10.0 g, 73.4 mmol)[2]

  • Copper(II) Bromide (

    
    ) (33.0 g, ~147 mmol, 2.0 eq)
    
  • Solvent System: Chloroform (

    
    ) / Ethyl Acetate (
    
    
    
    ) (1:1 ratio, 150 mL total)

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Dissolution: Dissolve 4'-hydroxyacetophenone in the

    
     mixture. The solution should be clear.
    
  • Addition: Add the solid

    
     in one portion. The mixture will appear as a dark heterogeneous suspension.
    
  • Reflux: Heat the mixture to vigorous reflux (approx. 70-75°C).

    • Observation: As the reaction proceeds, the black

      
       is reduced to white/off-white Copper(I) Bromide (
      
      
      
      ).[3] Evolution of
      
      
      gas may be observed (use a scrubber or fume hood).
  • Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The starting material (

    
    ) converts to the mono-bromo product (
    
    
    
    ).
    • Time: Typically 3–5 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the solid

      
       byproduct through a Celite pad.
      
    • Wash the pad with fresh EtOAc.

    • Concentrate the filtrate under reduced pressure to yield a solid residue.

  • Purification: Recrystallize from Toluene or Ethanol/Water to remove traces of dibromide.

Data Summary: Phase 1

Parameter Specification
Yield 80–85%
Melting Point 123–126°C (Lit.)
Appearance Pale beige to off-white crystals

| Key Impurity | 3,5-Dibromo-4-hydroxyacetophenone (Nuclear bromination) |

Phase 2: Nucleophilic Substitution (Azidation)

Objective: Displace the bromide with an azide moiety via


 mechanism.
Safety Warning:  Organic azides of low molecular weight can be explosive. Maintain a Carbon/Nitrogen ratio (

) > 3. This molecule (

) has a ratio of ~2.6, placing it in a high-risk category . Do not concentrate to dryness with heat; do not use metal spatulas.
Experimental Protocol

Reagents:

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone (Intermediate from Phase 1) (5.0 g, 23.2 mmol)

  • Sodium Azide (

    
    ) (1.8 g, 27.8 mmol, 1.2 eq)
    
  • Solvent: Acetone/Water (3:1 ratio, 40 mL)

Procedure:

  • Preparation: Dissolve the bromo-ketone in acetone (30 mL) in a flask cooled to 0°C (ice bath).

  • Activation: Dissolve

    
     in water (10 mL) separately.
    
  • Addition: Add the aqueous azide solution dropwise to the ketone solution over 15 minutes.

    • Control: Keep internal temperature < 10°C to prevent decomposition.

  • Reaction: Remove ice bath and stir at room temperature (20–25°C) for 2–4 hours.

    • Monitoring: TLC should show disappearance of the bromo-compound.

  • Quench & Extraction:

    • Dilute with cold water (100 mL). The product may precipitate.[3]

    • If solid forms: Filter and wash with cold water.

    • If oil forms: Extract with Dichloromethane (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      , 3 x 30 mL). Wash organic layer with brine, dry over 
      
      
      
      .
  • Isolation: Evaporate solvent at low temperature (< 30°C) under reduced pressure. DO NOT ROTAVAP TO DRYNESS AT HIGH HEAT.

Data Summary: Phase 2

Parameter Specification
Yield 70–75%
Appearance Yellowish crystalline solid
Storage Store < 4°C, protected from light

| Stability | Shock sensitive; prone to photodecomposition |

Troubleshooting & Decision Logic

Common failure modes involve ring bromination or hydrolysis of the bromide.

Troubleshooting Start Analysis of Crude Mixture (Post-Bromination) CheckTLC TLC Analysis (Hexane:EtOAc 7:3) Start->CheckTLC Decision1 Multiple Spots Observed? CheckTLC->Decision1 RingBr Issue: Nuclear Bromination (Ring Substitution) Decision1->RingBr Yes (Lower Rf spots) Clean Proceed to Azidation Decision1->Clean No (Single Spot) Hydrolysis Issue: Hydrolysis to Diol (Loss of Bromide) Decision1->Hydrolysis Yes (Baseline spot) FixRing Solution: Switch to CuBr2 or lower Temp RingBr->FixRing FixHydro Solution: Ensure Anhydrous Conditions in Step 1 Hydrolysis->FixHydro

Caption: Decision tree for diagnosing impurity profiles during the alpha-bromination phase.

References

  • BenchChem. (2025).[4][5] Synthesis of 2-Bromo-4'-hydroxyacetophenone: An Essential Intermediate for Pharmaceutical Research.[6] Retrieved from [4]

  • Qing, W. X., & Zhang, W. (2009).[7] 2-Bromo-1-(4-hydroxyphenyl)ethanone.[8][4][5][6] Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. Retrieved from

  • King, L. C., & Ostrum, G. K. (1964).[9] Selective Bromination with Copper(II) Bromide.[3] Journal of Organic Chemistry, 29(12), 3459–3461. (Foundational method for CuBr2 selectivity).

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Bromo-4'-hydroxyacetophenone. Retrieved from

  • Yousuf, S., et al. (2012).[10] 2-Azido-1-(4-methylphenyl)ethanone. Acta Crystallographica Section E, 68(Pt 6), o1608.[10] (Analogous azide synthesis protocol). Retrieved from

Sources

The Physicochemical and Mechanistic Profile of 2-Azido-1-(4-hydroxyphenyl)ethanone in Bioorthogonal Photochemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced bioconjugation and spatiotemporally controlled drug delivery, 2-Azido-1-(4-hydroxyphenyl)ethanone (commonly referred to as p-hydroxyphenacyl azide or pHP azide ) has emerged as a critical bifunctional building block. By bridging the robust reliability of bioorthogonal "click" chemistry with the precision of photoremovable protecting groups (PRPGs), pHP azide enables a sophisticated "catch and photorelease" paradigm [1].

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic structural descriptions. Here, we will dissect the physicochemical properties of pHP azide, explore the quantum mechanics of its photo-Favorskii rearrangement, and provide self-validating, field-proven protocols for its application in bioconjugation workflows.

Physicochemical Properties & Structural Rationale

The utility of pHP azide stems from its dual-functional nature: an azide moiety primed for 1,3-dipolar cycloadditions, and a p-hydroxyphenacyl core tuned for highly efficient UV-triggered cleavage.

Quantitative Data Summary

Table 1 summarizes the core physicochemical parameters of pHP azide. The presence of the phenolic hydroxyl group ensures moderate aqueous solubility, which is a strict prerequisite for both biological compatibility and the downstream photochemical mechanism.

PropertyValueMechanistic Significance
Chemical Name 2-Azido-1-(4-hydroxyphenyl)ethanoneCore IUPAC nomenclature.
CAS Number 169315-44-0Standard registry identifier.
Molecular Formula C₈H₇N₃O₂Defines the unreacted precursor.
Molecular Weight 177.16 g/mol Low molecular weight prevents steric hindrance during bioconjugation.
Monoisotopic Mass 177.0538 DaCritical for LC-MS validation of the unreacted probe.
H-Bond Capacity 1 Donor, 4 AcceptorsFacilitates aqueous solvation required for the Favorskii rearrangement.
Photochemical Trigger

> 300 nm (Optimal: 313–350 nm)
Avoids deep-UV damage to biological tissues while ensuring efficient excitation [2].

Mechanistic Insights: The Photo-Favorskii Rearrangement

The true power of pHP azide lies in its traceless cleavage. Unlike traditional photolabile groups (e.g., o-nitrobenzyls) that generate toxic, highly absorbing nitroso byproducts, the pHP group undergoes a photo-Favorskii rearrangement [3].

The Quantum Cascade

Understanding the causality behind the photorelease is essential for optimizing experimental conditions:

  • Excitation & ISC: Upon UV irradiation (

    
     > 300 nm), the pHP chromophore is excited to the 
    
    
    
    state, followed by rapid intersystem crossing (ISC) to a reactive triplet state (
    
    
    ) within ~2.4 picoseconds.
  • Biradical Extrusion: The

    
     state undergoes a water-assisted extrusion of a triplet biradical, simultaneously cleaving the C-N bond connecting the phenacyl core to the triazole adduct.
    
  • Cyclopropanone Formation: Intersystem crossing back to the ground state yields a highly strained Favorskii cyclopropanone intermediate.

  • Hydrolysis: Water acts as an obligate nucleophile, attacking the cyclopropanone to yield p-hydroxyphenylacetate and the free biomolecule [4].

The "Internal Filter" Advantage and pH Dependence

The byproduct, p-hydroxyphenylacetate, undergoes a massive hypsochromic shift (absorbing at much shorter wavelengths than the parent pHP group). This prevents the "internal filter effect," ensuring that the byproduct does not absorb the incoming UV light and stall the reaction. Furthermore, the reaction kinetics are pH-dependent. Deprotonation of the phenol group (pKa ~8.0) allows the reaction to bypass the triplet state entirely, releasing the substrate directly from the singlet state and accelerating the reaction from nanoseconds to picoseconds [5].

Workflow: The "Catch and Photorelease" Logic

The integration of pHP azide into drug development relies on a two-stage workflow. First, the "Catch" phase covalently links the pHP azide to a target alkyne via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Second, the "Photorelease" phase liberates the target upon spatial and temporal UV triggering.

G A pHP Azide (CAS: 169315-44-0) C CuAAC or SPAAC 'Catch' Phase A->C B Target Alkyne (Biomolecule) B->C D 1,2,3-Triazole Adduct (Stable Conjugate) C->D Covalent Linkage E UV Irradiation (λ > 300 nm) D->E Spatiotemporal Trigger F Photo-Favorskii Rearrangement E->F T1 Biradical Extrusion G Released Biomolecule (Free Triazole) F->G Cleavage H p-Hydroxyphenylacetate (UV-Transparent) F->H Rearrangement

Figure 1: Workflow of the 'Catch and Photorelease' bioconjugation strategy utilizing pHP azide.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a specific analytical checkpoint.

Protocol 1: The "Catch" (CuAAC Bioconjugation)

Causality: Ascorbate is used in excess to continuously reduce Cu(II) to the catalytically active Cu(I) species. The reaction is run in aqueous conditions to maintain biomolecule integrity.

  • Preparation: Dissolve the alkyne-modified biomolecule (1.0 eq) and pHP azide (1.2 eq) in a degassed solvent mixture of

    
    -BuOH/H₂O (1:1, v/v).
    
  • Catalyst Generation: In a separate vial, mix CuSO₄·5H₂O (0.1 eq) with sodium ascorbate (0.5 eq) in H₂O. The solution will briefly turn brown before clarifying, indicating the formation of Cu(I).

  • Conjugation: Add the catalyst solution to the main reaction mixture. Stir at room temperature in the dark for 2–4 hours.

  • Validation Checkpoint (Self-Validation): Monitor the reaction via FT-IR or LC-MS. The reaction is complete when the characteristic azide stretching frequency (~2100 cm⁻¹) disappears, and the mass of the 1,2,3-triazole adduct is confirmed via mass spectrometry.

Protocol 2: The "Photorelease" (Photo-Favorskii Cleavage)

Causality: Water is strictly required as a nucleophile to attack the Favorskii cyclopropanone intermediate. Conducting this in anhydrous organic solvents will stall the reaction and lead to unwanted radical recombination.

  • Sample Preparation: Dissolve the purified triazole adduct in an aqueous buffer (e.g., PBS, pH 7.4) to a concentration of 10–50 µM.

  • Irradiation: Place the solution in a quartz cuvette. Irradiate using a UV LED or Rayonet reactor equipped with 313 nm or 350 nm lamps. Ensure the sample is continuously stirred to prevent localized photobleaching.

  • Validation Checkpoint (Self-Validation): Monitor the reaction via HPLC-UV. You will observe the decay of the parent adduct peak and the emergence of two new peaks: the released biomolecule and p-hydroxyphenylacetate. The byproduct can be validated by its distinct UV absorption maximum at ~275 nm, confirming the hypsochromic shift.

References

  • A 'photorelease, catch and photorelease' strategy for bioconjugation utilizing a p-hydroxyphenacyl group Chemical Communications (RSC Publishing) URL:[Link]

  • New Phototriggers: Extending the p-Hydroxyphenacyl π–π Absorption Range* National Institutes of Health (NIH) / PMC URL:[Link]

  • Stereochemically Probing the photo-Favorskii Rearrangement: A Mechanistic Investigation National Institutes of Health (NIH) / PMC URL:[Link]

  • The Photo-Favorskii Reaction of p-Hydroxyphenacyl Compounds Is Initiated by Water-Assisted, Adiabatic Extrusion of a Triplet Biradical National Institutes of Health (NIH) / PMC URL:[Link]

  • pH-dependent ultrafast photodynamics of p-hydroxyphenacyl: deprotonation accelerates the photo-uncaging reaction Physical Chemistry Chemical Physics (RSC Publishing) URL:[Link]

2-Azido-1-(4-hydroxyphenyl)ethanone CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Azido-1-(4-hydroxyphenyl)ethanone , commonly referred to as p-Hydroxyphenacyl Azide (pHP Azide) , is a specialized bifunctional reagent used primarily in chemical biology and photopharmacology. It serves as a cornerstone for "Catch and Photorelease" strategies, combining the bioorthogonal selectivity of click chemistry with the spatiotemporal precision of photoremovable protecting groups (PPGs).

Unlike traditional caging groups that require pre-synthetic attachment, pHP Azide allows for the modular installation of a photocleavable linker via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Upon UV irradiation (λ ≈ 300–350 nm), the compound undergoes a photo-Favorskii rearrangement , releasing the attached cargo and converting the pHP moiety into a biologically benign phenylacetic acid derivative.

Part 1: Chemical Identity & Physicochemical Properties[1]

Nomenclature & Identification
ParameterDetail
IUPAC Name 2-Azido-1-(4-hydroxyphenyl)ethan-1-one
Common Names p-Hydroxyphenacyl Azide; pHP Azide; 4-Azidoacetylphenol
CAS Registry Number 169315-44-0
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
SMILES [N-]=[N+]=NCC(=O)C1=CC=C(O)C=C1
InChI Key MLKZSLFDXAYSHO-UHFFFAOYSA-N
Structural Specifications

The molecule features two critical functional domains:[1][2][3]

  • p-Hydroxyacetophenone Core: The chromophore responsible for UV absorption (~280–330 nm) and the subsequent photo-induced rearrangement. The phenolic hydroxyl group (pKa ~7.5–8.0) is essential for the efficiency of the photo-Favorskii mechanism, which proceeds rapidly from the triplet state of the conjugate base.

  • α-Azido Group: A bioorthogonal handle that enables "click" conjugation to alkynes. In the dark, this group is chemically stable; under UV light, it is released as part of the cargo (if the cargo is attached via the azide) or remains part of the leaving group depending on the linkage design.

Part 2: Synthesis & Manufacturing Protocol

Synthetic Pathway

The synthesis is a two-step sequence starting from commercially available 4-hydroxyacetophenone. The intermediate, 2-bromo-1-(4-hydroxyphenyl)ethanone (CAS 2491-38-5), is generated via regioselective bromination followed by nucleophilic substitution with sodium azide.

SynthesisPathway SM 4-Hydroxyacetophenone (CAS 99-93-4) INT 2-Bromo-1-(4-hydroxyphenyl)ethanone (CAS 2491-38-5) SM->INT Br2, HOAc or CuBr2, EtOAc/CHCl3 PROD p-Hydroxyphenacyl Azide (CAS 169315-44-0) INT->PROD NaN3, Acetone/H2O 0°C to RT

Figure 1: Synthetic route for 2-Azido-1-(4-hydroxyphenyl)ethanone.

Experimental Protocol (Bench-Scale)

Step 1: Bromination

  • Dissolve 4-hydroxyacetophenone (10.0 g, 73 mmol) in glacial acetic acid (50 mL).

  • Add bromine (11.7 g, 73 mmol) dropwise at 0–5°C over 30 minutes.

  • Stir at room temperature for 2 hours.

  • Pour into ice water (200 mL). Filter the precipitate.

  • Recrystallize from ethanol/water to obtain 2-bromo-1-(4-hydroxyphenyl)ethanone (White/beige solid, MP ~123–126°C).

Step 2: Azidation

  • Dissolve the bromo-intermediate (2.15 g, 10 mmol) in acetone (20 mL).

  • Prepare a solution of sodium azide (NaN₃, 0.78 g, 12 mmol) in water (5 mL).

  • Add the azide solution dropwise to the acetone solution at 0°C. Caution: Azides are potentially explosive.

  • Stir at room temperature for 3–4 hours. Monitor by TLC (SiO₂, Hexane/EtOAc) or IR (appearance of 2100 cm⁻¹ peak).

  • Workup: Dilute with cold water (50 mL) and extract with ethyl acetate (3 × 30 mL).

  • Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo at <30°C (do not heat to dryness to avoid decomposition).

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (protect from light).

  • Yield: Typically 70–85% as a pale yellow solid.

Part 3: Mechanism of Action: "Catch and Photorelease"

The utility of pHP Azide lies in its ability to first "catch" a target molecule via click chemistry and then release it upon UV irradiation.

The "Catch" (Click Chemistry)

The azido group reacts with terminal alkynes (CuAAC) or strained alkynes (SPAAC, e.g., DBCO) to form a 1,2,3-triazole linkage. This creates a stable pHP-Triazole-Cargo conjugate.

The "Photorelease" (Photo-Favorskii Rearrangement)

Upon irradiation (300–350 nm), the pHP group undergoes a photo-Favorskii rearrangement.[1]

  • Excitation: The pHP chromophore is excited to a triplet state (n,π*).

  • Rearrangement: It rearranges (likely via a spirodione intermediate) to expel the leaving group (the triazole-cargo).

  • Product: The pHP cage is converted into 4-hydroxyphenylacetic acid (a transparent, non-toxic byproduct).

PhotoFavorskii pHP_Azide pHP-Azide Conjugate (Stable in Dark) Excited Triplet State (n,π*) pHP_Azide->Excited hv (300-360 nm) Spirodione Putative Spirodione Intermediate Excited->Spirodione Intersystem Crossing & Cyclization Release Released Cargo (Amine/Triazole) Spirodione->Release Hydrolysis (Fast) Byproduct p-Hydroxyphenylacetic Acid (Biologically Benign) Spirodione->Byproduct Rearrangement

Figure 2: Mechanism of the Photo-Favorskii Rearrangement utilized in pHP photorelease.

Part 4: Applications & Analytical Characterization

Key Applications
  • Spatiotemporal Drug Delivery: Caging of bioactive peptides or small molecules that can be activated in specific tissues using focused light.

  • Protein Surface Mapping: Using the azide to label surface-exposed alkynes on proteins, followed by light-triggered release to study binding dynamics.

  • Solid-Phase Synthesis: Used as a photocleavable linker for synthesizing peptides on resin, allowing mild release conditions (neutral pH, light) instead of harsh acids (TFA).

Analytical Data (Expected)
TechniqueCharacteristic Signal
IR Spectroscopy ~2100–2120 cm⁻¹ (Strong Azide Stretch)~1680 cm⁻¹ (Ketone C=O)
¹H NMR (CDCl₃) δ ~4.50 ppm (s, 2H, -CH₂-N₃)δ ~6.90 & 7.80 ppm (d, 4H, Aromatic AA'BB' system)
UV-Vis λmax ~280 nm (Bathochromic shift in basic pH due to phenolate formation)
Safety & Stability
  • Shock Sensitivity: While phenacyl azides are more stable than alkyl azides, they should still be treated as potentially explosive. Use a safety shield.

  • Light Sensitivity: Store in amber vials or wrapped in foil at -20°C.

  • Thermal Stability: Avoid heating above 60°C during synthesis or workup.

References

  • Givens, R. S., et al. (2012). "p-Hydroxyphenacyl: A photoremovable protecting group for oligopeptides." Photochemical & Photobiological Sciences.

  • Madea, D., Slanina, T., & Klán, P. (2016). "A 'photorelease, catch and photorelease' strategy for bioconjugation utilizing a p-hydroxyphenacyl group." Chemical Communications.[4]

  • ChemSrc. (2025).[4] "2-azido-1-(4-hydroxyphenyl)ethanone CAS 169315-44-0 Entry."

  • Qing, W., & Zhang, W. (2009).[1] "Crystal structure of 2-bromo-1-(4-hydroxyphenyl)ethanone." Acta Crystallographica Section E.

Sources

spectroscopic data (NMR, IR, MS) for 2-Azido-1-(4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the spectroscopic characterization of 2-Azido-1-(4-hydroxyphenyl)ethanone (also known as 4-hydroxy-α-azidoacetophenone), a critical intermediate in the synthesis of adrenergic beta-blockers and sympathomimetic agents like octopamine and synephrine analogs.

Technical Reference Guide

Executive Summary & Structural Context

2-Azido-1-(4-hydroxyphenyl)ethanone is an α-azido ketone used primarily as a precursor for 2-amino-1-(4-hydroxyphenyl)ethanone. Its spectroscopic signature is defined by three distinct functionalities: the phenolic hydroxyl , the conjugated ketone , and the aliphatic azide .

Correct interpretation of its spectra requires distinguishing the labile azide moiety (


) from potential decomposition products (amines or imines) formed during analysis.
Synthesis Context (Origin of Impurities)

To validate the spectra, one must understand the sample's history. The compound is typically synthesized via nucleophilic displacement of an α-bromo intermediate.

  • Precursor: 2-Bromo-1-(4-hydroxyphenyl)ethanone.[1][2]

  • Reagent: Sodium Azide (

    
    ).
    
  • Common Impurities: Residual starting material (bromoketone), hydrolysis product (α-hydroxy ketone), or reduction product (amine).

Spectroscopic Data Summary

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the most immediate confirmation of the azide functionality.

Functional GroupFrequency (

)
IntensityAssignment / Notes
Azide (

)
2100 – 2125 Strong Diagnostic Peak. Asymmetric stretching vibration. Absence indicates decomposition.
Hydroxyl (

)
3200 – 3450BroadO-H stretching (H-bonded).
Ketone (

)
1670 – 1690StrongC=O stretch. Lower frequency than non-conjugated ketones due to conjugation with the aromatic ring.
Aromatic (

)
1580 – 1610MediumRing skeletal vibrations.
Ether/C-O 1220 – 1250StrongPhenolic C-O stretch.
Nuclear Magnetic Resonance (NMR)

Data is typically acquired in DMSO-d₆ or Acetone-d₆ due to the poor solubility of the free phenol in


.
¹H NMR (400 MHz, DMSO-d₆)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
10.45 Broad Singlet1H

Phenolic proton. Disappears with

shake.
7.85 Doublet (

)
2H

Protons ortho to the carbonyl (deshielded).
6.88 Doublet (

)
2H

Protons ortho to the hydroxyl (shielded).
4.65 Singlet2H

Diagnostic Singlet. Alpha-methylene protons.

Technical Note: The chemical shift of the methylene group (


) is critical.
  • 
     (Starting Material): 
    
    
    
  • 
     (Product): 
    
    
    
  • 
     (Over-reduction): 
    
    
    
¹³C NMR (100 MHz, DMSO-d₆)
Shift (

, ppm)
Carbon TypeAssignment
191.5 QuaternaryCarbonyl (

)
162.8 QuaternaryAromatic

(Ipso)
130.8 Methine (

)
Aromatic

126.5 QuaternaryAromatic

115.6 Methine (

)
Aromatic

54.8 Methylene (

)

-Carbon (

)
Mass Spectrometry (MS)
  • Ionization Mode: ESI (Electrospray Ionization) in Positive/Negative mode or EI (Electron Impact).

  • Molecular Ion:

    
    
    

Fragmentation Pattern (EI/ESI+):

  • 
     : Molecular ion (often weak due to labile azide).
    
  • 
     : Loss of 
    
    
    
    . This is the base peak in many azide spectra, corresponding to the nitrene intermediate or rearranged imine.
  • 
     : Loss of the azido-methyl group (
    
    
    
    ) or
    
    
    -cleavage, generating the stable 4-hydroxybenzoyl cation (
    
    
    ).

Visualization of Workflows

Synthesis & Characterization Logic

The following diagram illustrates the synthesis pathway and the critical control points where spectroscopic validation is required.

SynthesisWorkflow SM 4-Hydroxyacetophenone (Starting Material) INT 2-Bromo-1-(4-hydroxyphenyl)ethanone (Intermediate) SM->INT Br2 / NBS (Bromination) PROD 2-Azido-1-(4-hydroxyphenyl)ethanone (Target) INT->PROD NaN3 / ACN (Substitution) Check1 NMR Check: Shift of -CH3 (2.5 ppm) to -CH2Br (4.8 ppm) INT->Check1 Check2 IR Check: Appearance of N3 band (2110 cm-1) PROD->Check2

Figure 1: Synthetic route and spectroscopic checkpoints. The shift of the alpha-carbon signal and appearance of the azide band are the primary validation markers.

Mass Spectrometry Fragmentation Pathway

This diagram details the logical fragmentation of the molecule under ionization, explaining the origin of the


 121 and 149 peaks.

MS_Fragmentation M Molecular Ion [M]+ m/z 177 (C8H7N3O2) Frag1 [M - N2] m/z 149 (Nitrene/Imine) M->Frag1 - N2 (28 Da) Frag2 [M - CH2N3]+ m/z 121 (Hydroxybenzoyl Cation) M->Frag2 Alpha Cleavage Frag3 [M - N2 - CO] m/z 121 (Rearrangement) Frag1->Frag3 - CO (28 Da)

Figure 2: Proposed MS fragmentation pathway. The loss of N2 is characteristic of organic azides.

Experimental Protocols

Sample Preparation for NMR

Objective: Prevent H/D exchange of the phenolic proton and ensure solubility.

  • Solvent Choice: Use DMSO-d₆ (99.9% D). Chloroform (

    
    ) is generally poor for free phenols and may cause peak broadening.
    
  • Concentration: Dissolve 5–10 mg of the solid azide in 0.6 mL of solvent.

  • Tube Quality: Use a clean, dry 5mm NMR tube.

  • Acquisition:

    • Run ¹H NMR with at least 16 scans to visualize the small satellite peaks.

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to ensure full integration of the aromatic protons.
IR Spectroscopy (ATR Method)

Objective: Confirm the presence of the azide group without thermal decomposition.

  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid pressure-induced decomposition or halide exchange.

  • Procedure:

    • Place a small amount of solid crystal (

      
      ) on the diamond crystal.
      
    • Apply moderate pressure (do not crush excessively).

    • Scan range: 4000 – 600

      
      .
      
    • Resolution: 4

      
      .
      
  • Safety: Clean the crystal immediately with ethanol; azides can be shock-sensitive, though this derivative is relatively stable.

References

  • BenchChem. A Comparative Guide to the Synthesis and Characterization of 2-Amino-1-(4-hydroxyphenyl)ethanone and its Intermediates. (2025).[2] Retrieved from

  • Yousuf, S., et al. 2-Azido-1-(4-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1473. (2012). Retrieved from

  • Yousuf, S., et al. 2-Azido-1-(4-methylphenyl)ethanone. Acta Crystallographica Section E, 68(Pt 6), o1608. (2012). Retrieved from

  • Sigma-Aldrich. 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride Product Data. (Accessed 2026).[3] Retrieved from [4][5]

  • National Institute of Standards and Technology (NIST). 4'-Hydroxyacetophenone Mass Spectrum.[6] NIST Chemistry WebBook, SRD 69. Retrieved from

Sources

Commercial Availability & Synthetic Generation of 2-Azido-1-(4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the commercial status, synthesis, and handling of 2-Azido-1-(4-hydroxyphenyl)ethanone . This document is structured to provide actionable intelligence for researchers requiring this compound for medicinal chemistry or chemical biology applications.

Executive Summary: The "Buy vs. Build" Directive

Status: Commercially Unavailable (Shelf-Stable Stock) Directive: In-Situ Synthesis Required

2-Azido-1-(4-hydroxyphenyl)ethanone is rarely available as an off-the-shelf catalog item from major global distributors (e.g., Sigma-Aldrich, Enamine, Combi-Blocks). This unavailability is not due to synthetic complexity but rather safety and stability logistics . Alpha-azido ketones are energetic functional groups; they possess shock sensitivity and thermal instability that complicate bulk storage and transport regulations (IATA/DOT).

Strategic Recommendation: Researchers must procure the stable precursor, 2-Bromo-1-(4-hydroxyphenyl)ethanone (CAS 2491-38-5) , and generate the target azide in situ or immediately prior to use. This approach ensures material integrity and safety compliance.

Chemical Profile & Specifications

PropertySpecification
Compound Name 2-Azido-1-(4-hydroxyphenyl)ethanone
Synonyms 4'-Hydroxy-2-azidoacetophenone;

-Azido-4-hydroxyacetophenone
CAS Number 169315-44-0 (Target) / 2491-38-5 (Precursor)
Molecular Formula

Molecular Weight 177.16 g/mol
Physical State Solid (Pale yellow to brown crystalline powder upon isolation)
Stability Low. Prone to decomposition/nitrogen evolution upon heating >60°C.
Solubility Soluble in Acetonitrile, DMF, DMSO, Ethyl Acetate.

Sourcing Strategy: The Precursor Pathway

Since the target is non-commercial, the supply chain focuses on the precursor.

Validated Precursor
  • Name: 2-Bromo-1-(4-hydroxyphenyl)ethanone[1][2][3][4][5][6]

  • CAS: 2491-38-5[7][1][2][3][6]

  • Availability: High (Global Inventory).

  • Suppliers: Sigma-Aldrich, Thermo Fisher, TCI, BLD Pharm.

  • Purity Requirements:

    
     97% is recommended to minimize purification of the hazardous azide intermediate.
    
Decision Logic & Workflow

The following diagram outlines the decision process for acquiring this molecule, emphasizing the safety-critical pivot to synthesis.

SourcingLogic Start Requirement: 2-Azido-1-(4-hydroxyphenyl)ethanone CheckCommercial Check Commercial Availability Start->CheckCommercial Result Result: Not Available / Restricted CheckCommercial->Result Action Action: Procure Precursor (CAS 2491-38-5) Result->Action Safety/Transport Constraint Synthesis Execute Synthesis (Protocol A) Action->Synthesis Application Downstream Application (Click Chem / Reduction) Synthesis->Application

Figure 1: Strategic sourcing workflow illustrating the necessity of precursor procurement over direct purchase.

Technical Protocol: Synthesis & Isolation

Objective: Synthesis of 2-Azido-1-(4-hydroxyphenyl)ethanone via Nucleophilic Substitution (


).
Scale:  Laboratory (1.0 g – 10.0 g).
Safety Level: High Hazard  (Azide handling).
Reagents & Materials[5][8][9]
  • Substrate: 2-Bromo-1-(4-hydroxyphenyl)ethanone (1.0 eq).

  • Nucleophile: Sodium Azide (

    
    ) (1.5 – 3.0 eq). Warning:  Highly toxic.
    
  • Solvent: Acetonitrile (MeCN) or Acetone/Water (3:1). MeCN is preferred for easier workup.

  • Quench: Ice-cold water.

Step-by-Step Methodology
  • Preparation:

    • Dissolve 2-Bromo-1-(4-hydroxyphenyl)ethanone (10 mmol, 2.15 g) in anhydrous Acetonitrile (30 mL).

    • Note: Ensure the reaction vessel is shielded from direct light, as alpha-azido ketones can be photosensitive.

  • Azidation:

    • Add Sodium Azide (15 mmol, 0.975 g) slowly to the stirring solution at Room Temperature (20-25°C) .

    • Causality: Do not heat. Heating increases the risk of deflagration and side reactions (formation of pyrazines or polymerization).

    • Monitor via TLC (Hexane:EtOAc 7:3). The starting material (

      
      ) should disappear, converting to the azide (
      
      
      
      ).
    • Time: Reaction typically completes in 2–3 hours.

  • Workup (Critical Safety Step):

    • Pour the reaction mixture into 100 mL of ice water .

    • Extract with Diethyl Ether or Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine (

      
       mL).
      
    • Dry over anhydrous

      
      .
      
  • Isolation:

    • Filter the drying agent.

    • Concentration: Concentrate under reduced pressure at < 30°C .

    • Warning:DO NOT concentrate to absolute dryness if the scale exceeds 1g. Isolate as a concentrated oil or wet solid, or carry forward immediately in solution.

Reaction Pathway Diagram[6]

SynthesisPath Bromo 2-Bromo-1-(4-hydroxyphenyl)ethanone (Electrophile) Azide 2-Azido-1-(4-hydroxyphenyl)ethanone (Target Intermediate) Bromo->Azide Amine 2-Amino-1-(4-hydroxyphenyl)ethanone (Octopamine Precursor) Azide->Amine NaN3 NaN3 / MeCN RT, 3h H2Pd H2, Pd/C or PPh3 (Staudinger)

Figure 2: Synthetic pathway from the commercial bromo-precursor to the target azide and potential downstream amine.

Safety & Handling Protocols (E-E-A-T)

Trustworthiness Check: The following safety protocols are non-negotiable when handling alpha-azido ketones.

  • Explosion Hazard: Organic azides with a

    
     ratio 
    
    
    
    are generally considered explosive.
    • Calculation for

      
      : 8 Carbons + 2 Oxygens = 10. Nitrogens = 3.[8] Ratio = 3.33.
      
    • Assessment: While technically above the "Rule of 3" threshold, the proximity of the azide to the carbonyl group increases reactivity. Treat as potentially explosive .

  • No Metal Spatulas: Use only Teflon or wood tools. Metal contact can sensitize azides.

  • Waste Disposal: Quench unreacted azide in the aqueous layer with dilute Sodium Nitrite (

    
    ) and Sulfuric Acid (
    
    
    
    ) to decompose
    
    
    to
    
    
    and Nitrogen oxides before disposal. Never pour azide solutions down the drain (explosion hazard in lead pipes).

Applications in Drug Development[8]

  • Adrenergic Agonist Synthesis: The primary utility of this compound is as a precursor to Octopamine and Synephrine analogs. The azide is reduced (via Hydrogenation or Staudinger reduction) to the primary amine.

  • Photoaffinity Labeling: Aryl azides are used to map binding sites of ligands. The 4-hydroxy group allows for further functionalization (e.g., glycosylation) to create probes for adrenergic receptors.

  • Click Chemistry: While less common for this specific scaffold, the azide moiety allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach the 4-hydroxyacetophenone motif to fluorophores or drug delivery vectors.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 2491-38-5 (2-Bromo-1-(4-hydroxyphenyl)ethanone). Retrieved from [Link]

  • Chemsrc. (2025).[9][10] 2-Amino-4'-hydroxyacetophenone and related Azide Intermediates. Retrieved from [Link]

Sources

Preliminary Investigation of 2-Azido-1-(4-hydroxyphenyl)ethanone Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide outlines the technical framework for investigating 2-Azido-1-(4-hydroxyphenyl)ethanone (hereafter AHP-Azide ). As a bifunctional alpha-azido ketone, AHP-Azide serves as a critical intermediate in the synthesis of adrenergic beta-agonists (e.g., octopamine analogs) and as a "clickable" linker in bioconjugation.

This document moves beyond standard synthesis to focus on reactivity profiling . It provides a self-validating workflow for handling the molecule's three primary reactivity modes: Nucleophilic Addition (Click Chemistry) , Reductive Amination , and Photolytic/Thermal Decomposition .

Part 1: Structural Analysis & Safety Profiling

Before synthesis or reaction, the stability of the organic azide must be mathematically validated to prevent explosive decomposition.

Energetic Stability Calculation

Organic azides are potentially explosive.[1][2] We apply the C/N Ratio Rule and the Rule of Six to determine isolability.

Molecule: 2-Azido-1-(4-hydroxyphenyl)ethanone (


)
  • Carbon (C): 8 atoms

  • Nitrogen (N): 3 atoms

  • Oxygen (O): 2 atoms

Equation 1: C/N Ratio Safety Threshold



Calculation for AHP-Azide:



Safety Verdict: STABLE for Isolation. The ratio (3.33) exceeds the safety threshold of 3.0. The molecule can be isolated and stored, provided standard precautions are met.[1][3]

Mandatory Safety Protocol (Self-Validating)
  • No Metal Spatulas: Azides react with transition metals (Cu, Pb) to form highly sensitive metal azides. Validation: Use only Teflon or ceramic tools.

  • Light Exclusion: Alpha-azido ketones are photolabile. Store in amber vials wrapped in foil.

  • Thermal Limit: Do not heat neat material >70°C. Do not distill to dryness.

Part 2: Synthesis & Purification Workflow

The synthesis relies on the alpha-functionalization of 4-hydroxyacetophenone.

Reaction Pathway Diagram

The following diagram illustrates the critical decision nodes in the synthesis and safety checks.

G Start 4-Hydroxyacetophenone Step1 Alpha-Bromination (CuBr2, EtOAc) Start->Step1 Reflux Inter 2-Bromo-Intermediate Step1->Inter Step2 Nucleophilic Sub. (NaN3, DMF, 0°C) Inter->Step2 SN2 Check Safety Check: C/N Ratio > 3? Step2->Check Final AHP-Azide (Isolated Solid) Check->Final Yes (3.33)

Figure 1: Synthetic workflow with integrated safety validation node.

Validated Protocol

Step 1: Bromination

  • Dissolve 4-hydroxyacetophenone (10 mmol) in EtOAc/CHCl3 (1:1).

  • Add

    
     (20 mmol) and reflux for 4 hours. Why:
    
    
    
    provides selective mono-bromination, avoiding the di-bromo byproducts common with elemental bromine.
  • Validation: TLC (Hexane:EtOAc 7:3) must show disappearance of starting material (

    
    ) and appearance of the bromo-ketone (
    
    
    
    ).

Step 2: Azidation

  • Dissolve the bromo-intermediate in DMF at 0°C.

  • Add

    
     (1.2 equiv) dropwise. Crucial: Keep temperature low to prevent elimination to the enone.
    
  • Stir 2h. Quench with water.[4][5][6] Extract with

    
    .
    
  • Validation: IR Spectroscopy must show a strong azide stretch at ~2100 cm⁻¹ and Carbonyl stretch at ~1680 cm⁻¹ .

Part 3: Reactivity Profiling

AHP-Azide possesses divergent reactivity. The choice of reagent dictates whether the ketone is retained (Staudinger) or reduced (Hydrogenation), or if the skeleton remains intact (Click).

Reactivity Data Summary
Reaction TypeReagent SystemTarget ProductKey Feature
Staudinger Reduction

,

, THF
2-Amino-1-(4-hydroxyphenyl)ethanoneChemo-selective: Retains Ketone.
Catalytic Hydrogenation

, Pd/C (10%)
2-Amino-1-(4-hydroxyphenyl)ethanolGlobal Reduction: Reduces Azide + Ketone.
CuAAC (Click) Alkyne,

, Na-Ascorbate
1,2,3-Triazole derivativeBio-orthogonal: Forms stable linker.
Aldol Condensation Aldehyde, Base (mild)Alpha-azido-beta-hydroxy ketoneC-C Bond Formation: Exploits acidic alpha-proton.
Detailed Protocols
Protocol A: Staudinger Reduction (Ketone Retention)

Use this route to synthesize alpha-amino ketones without reducing the carbonyl.

  • Setup: Dissolve AHP-Azide (1 eq) in THF.

  • Addition: Add Triphenylphosphine (

    
    , 1.1 eq). Observe gas evolution (
    
    
    
    ).
    • Mechanism:[3][6][7][8][9][10][11] Formation of the phosphazide, followed by

      
       loss to form the iminophosphorane (
      
      
      
      ).
  • Hydrolysis: Add

    
     (10 eq) and stir for 3h.
    
  • Workup: The byproduct is Triphenylphosphine oxide (

    
    ). This is difficult to remove.
    
  • Self-Validating Step: Acidify to pH 2. The amine moves to the aqueous layer;

    
     stays in organic. Wash organic layer, then basify aqueous layer to recover pure amine.
    
Protocol B: CuAAC "Click" Reaction

Use this route for bioconjugation or library synthesis.

  • Reagents: AHP-Azide (1 eq), Terminal Alkyne (1.1 eq).

  • Catalyst:

    
     (5 mol%), Sodium Ascorbate (10 mol%).
    
  • Solvent: t-BuOH :

    
     (1:1).
    
  • Observation: The reaction often precipitates the triazole product.

  • Validation: Disappearance of the azide peak (2100 cm⁻¹) in IR.

Reactivity Pathway Diagram

Reactivity Center AHP-Azide (Alpha-Azido Ketone) Branch1 Staudinger (PPh3/H2O) Center->Branch1 Branch2 Hydrogenation (H2/Pd-C) Center->Branch2 Branch3 CuAAC (Alkyne/Cu) Center->Branch3 Branch4 Base (Aldol) Center->Branch4 Prod1 Alpha-Amino Ketone (Ketone Intact) Branch1->Prod1 Selective Prod2 Alpha-Amino Alcohol (Global Reduction) Branch2->Prod2 Exhaustive Prod3 1,2,3-Triazole (Linker) Branch3->Prod3 Cycloaddition Prod4 Beta-Hydroxy Ketone (C-C Bond) Branch4->Prod4 Enolate Trap

Figure 2: Divergent reactivity tree for AHP-Azide.

Part 4: Troubleshooting & Critical Control Points

  • Issue: Formation of Pyrazine byproducts during reduction.

    • Cause: Alpha-amino ketones can self-condense (dimerize) and oxidize to pyrazines.

    • Solution: Keep the amino-ketone as a salt (HCl) immediately after generation. Do not store as a free base.

  • Issue: Elimination to alpha-beta unsaturated ketone.

    • Cause: Basic conditions during azidation or workup.[1]

    • Solution: Maintain pH < 8. Use buffered aqueous washes.

  • Issue: Incomplete Click reaction.

    • Cause: Chelation of Copper by the phenolic oxygen.

    • Solution: Increase catalyst loading to 10 mol% or protect the phenol (e.g., acetate ester) prior to clicking.

References

  • Patonay, T., Kónya, K., & Juhász, É. (2011). Syntheses and transformations of α-azido ketones and related derivatives. Chemical Society Reviews, 40(5), 2797-2847.

  • BenchChem. (2025).[4][12][13] Application Notes and Protocols for 2-Azido-1-(2-hydroxyphenyl)ethanone. BenchChem Technical Library.

  • Arshad, M., Yousuf, S., Butt, H. M., Saeed, S., & Basha, F. Z. (2012). 2-Azido-1-(4-methylphenyl)ethanone.[14] Acta Crystallographica Section E: Structure Reports Online, 68(5), o1608.

  • Himo, F., et al. (2005). Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Origins of the Regioselectivity. Journal of the American Chemical Society, 127(1), 210–216.[11]

  • University of California, Santa Cruz. (2023). Azide Chemical Safety Guide. UCSC Environmental Health & Safety.

Sources

The Janus Molecule: A Master Class on the Azide Functional Group

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The energetic duality

The azide functional group (


) occupies a unique position in the organic chemist's pharmacopeia. It is a "Janus" molecule—simultaneously a stable, bioorthogonal handle for conjugation and a high-energy potential explosive. For the modern drug developer, the azide is indispensable, serving as the cornerstone of Click Chemistry (CuAAC) and Staudinger ligations.

This guide moves beyond basic textbook definitions to provide a rigorous, field-tested framework for synthesizing, handling, and utilizing azides. We will dismantle the simplified mononuclear mechanisms often taught and replace them with the empirically validated dinuclear copper cycles, while establishing strict safety protocols based on carbon-to-nitrogen (


) ratios.

Safety Architecture: The "Rule of Six" & C/N Ratios

Before discussing synthesis, we must establish the boundaries of safe operation. Azides are energy-rich; the decomposition of alkyl azides releases


.
The Stability Equation

To determine if an organic azide is safe to isolate, you must calculate the Carbon/Nitrogen ratio.[1] This is not a suggestion; it is a thermodynamic threshold.



  • 
     : Number of Carbon atoms[2]
    
  • 
     : Number of Oxygen atoms
    
  • 
     : Number of Nitrogen atoms
    

The Operational Standards:

  • Safe to Isolate: Ratio

    
    . (e.g., Nonyl azide).[1]
    
  • Hazardous (Solution Only): Ratio between

    
     and 
    
    
    
    . Store
    
    
    , protect from light.[1][2][3][4]
  • Explosive (Do Not Isolate): Ratio

    
    . (e.g., Methyl azide).
    
The "Rule of Six"

A simplified heuristic for quick bench assessment: Six carbons (or equivalent mass) are required to stabilize one energetic functional group.

The Halogenated Solvent Ban

CRITICAL WARNING: Never use dichloromethane (


) or chloroform (

) with sodium azide.[2]
  • Mechanism:

    
     reacts with 
    
    
    
    to form Diazidomethane (
    
    
    ).
  • Risk: Diazidomethane is an extremely sensitive explosive that can detonate in solution or upon rotary evaporation.

Visualization: Azide Safety Decision Tree

AzideSafety Start Proposed Azide Target Calc Calculate (Nc + No) / Nn Start->Calc RatioCheck Is Ratio >= 3? Calc->RatioCheck Safe Safe to Isolate (Standard Precautions) RatioCheck->Safe Yes Unsafe Check Ratio 1 to 3 RatioCheck->Unsafe No SolutionOnly DO NOT ISOLATE Store in Solution (<1M) Shield from Light Unsafe->SolutionOnly Yes Forbidden FORBIDDEN Redesign Molecule Unsafe->Forbidden No (<1)

Figure 1: Decision matrix for the isolation and handling of organic azides based on atomic composition.

Synthesis: Beyond Nucleophilic Substitution

While


 displacement of halides is standard for aliphatic azides, modern bioconjugation often requires converting amines to azides directly.
Diazo Transfer: The Modern Standard

The historical use of Triflyl Azide (


)  is discouraged due to its poor shelf stability and explosive hazard upon concentration. The superior alternative is Imidazole-1-sulfonyl Azide .

Evolution of the Reagent:

  • Generation 1: Imidazole-1-sulfonyl azide hydrochloride.[5][6][7][8] Warning: Reported to be shock-sensitive and has caused lab explosions.

  • Generation 2 (Recommended): Imidazole-1-sulfonyl azide Hydrogen Sulfate . This salt is shelf-stable, crystalline, and significantly less sensitive.

Protocol A: Synthesis of Imidazole-1-sulfonyl Azide Hydrogen Sulfate

Reference: Fischer et al. J. Org. Chem. 2012 [1].

Reagents: Sulfuryl chloride, Sodium azide, Imidazole,


, EtOAc.
  • Chlorosulfonyl Azide Formation: Suspend

    
     (1.1 equiv) in dry MeCN at 
    
    
    
    . Add
    
    
    (1.0 equiv) dropwise. Stir overnight.
  • Imidazole Addition: Cool to

    
    . Add Imidazole (2.0 equiv) slowly.
    
  • Salt Formation: Add

    
     (conc.) dropwise to the mixture.
    
  • Workup: The product precipitates as a white solid. Filter, wash with EtOAc, and dry.

  • Yield: Typically >80%.

  • Storage: Stable at room temperature for months.

Reactivity: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The "Click" reaction is often depicted as a simple cycle involving a single copper atom.[9] However, kinetic studies and isotopic labeling by Fokin and Bertrand have confirmed that the active catalytic species is a dinuclear copper complex . Understanding this is key to troubleshooting sluggish reactions.

The Dinuclear Mechanism[9]
  • 
    -Complexation: 
    
    
    
    coordinates to the alkyne.
  • Deprotonation: A second

    
     atom assists in deprotonating the terminal alkyne, forming a 
    
    
    
    -bis(copper) acetylide.
  • Azide Coordination: The azide binds to the second copper atom.[10][11]

  • Metallacycle Formation: The azide and acetylide undergo oxidative coupling to form a 6-membered copper-containing ring.

  • Ring Contraction: Rapid rearrangement yields the triazolyl-copper derivative.

  • Protonolysis: The triazole is released, regenerating the catalyst.[9][10]

Implication for Lab Work: The reaction is second-order with respect to Copper.[12] Therefore, maintaining a high local concentration of active


 is critical. This explains why ligands like TBTA  or THPTA  (which prevent copper disproportionation and aggregation) are essential for speed and yield.
Visualization: The Dinuclear CuAAC Cycle

CuAAC_Mechanism Start Alkyne + Cu(I) Step1 Sigma-Cu Acetylide (Mononuclear) Start->Step1 - H+ Step2 Bis(copper) Acetylide (Active Catalyst) Step1->Step2 + Cu(I) Step3 Azide Coordination Step2->Step3 + R-N3 Step4 Six-Membered Metallacycle Step3->Step4 Oxidative Coupling Step5 Triazolyl-Cu Complex Step4->Step5 Ring Contraction Step5->Step2 Regenerate Catalyst Product 1,2,3-Triazole Step5->Product + H+

Figure 2: The experimentally supported dinuclear mechanism of CuAAC, highlighting the involvement of two copper centers in the rate-determining steps.

Bioorthogonal Utility: The Staudinger Ligation

For biological systems where copper toxicity is a concern, the Staudinger Ligation remains a powerful tool. It exploits the reaction between an azide and a phosphine.[10][][14][15][16][17]

Mechanism
  • Nucleophilic Attack: The phosphorus atom attacks the terminal nitrogen of the azide.[14]

  • Nitrogen Extrusion:

    
     is expelled, forming an aza-ylide (iminophosphorane) .
    
  • Intramolecular Trap: An electrophilic trap (usually an ester) on the phosphine captures the aza-ylide.

  • Hydrolysis: The P-N bond hydrolyzes, yielding a stable amide bond and a phosphine oxide byproduct.[][14]

Protocol B: Standard Staudinger Ligation

Reference: Saxon & Bertozzi, Science 2000 [2].

ComponentEquivalentNotes
Azide-labeled Biomolecule 1.0Protein or Glycan
Phosphine Probe 5.0 - 10.0Usually biotin- or fluorophore-linked
Solvent Buffer (pH 7.4)Compatible with physiological conditions
Time 1 - 6 HoursSlower than CuAAC
Temperature 37°CIdeal for live-cell labeling

References

  • Fischer, N. et al. (2012). Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt. The Journal of Organic Chemistry. [Link]

  • Saxon, E., & Bertozzi, C. R. (2000).[16][17] Cell Surface Engineering by a Modified Staudinger Reaction. Science. [Link]

  • Worrell, B. T., et al. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science. [Link]

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. [Link]

Sources

Safety and Handling Precautions for Organic Azides: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Energetic Nature of Azides

Organic azides (


) are indispensable tools in modern drug discovery, bioconjugation, and materials science, largely due to the ubiquity of "Click Chemistry" (CuAAC). However, the very feature that makes them reactive—the high-energy azide functionality—renders them potential explosophores.

The azide group possesses an intrinsic energy of approximately 355 kJ/mol (85 kcal/mol) . This energy can be released instantaneously upon decomposition, often triggered by slight thermal, mechanical, or electrostatic stimuli. For researchers, the challenge is not to avoid azides, but to engineer workflows that keep this energy below the threshold of detonation.

Core Directive: Treat every new organic azide as a potential explosive until specific thermal data (DSC/TGA) proves otherwise.

Hazard Identification & Stability Assessment

Before synthesizing any organic azide, a rigorous paper-based assessment must be performed. This relies on empirical rules derived from decades of high-energy materials research.

The "Rule of Six" and C/N Ratios

The stability of an organic azide is roughly proportional to the mass of the non-energetic portion of the molecule acting as a heat sink.

MetricRuleImplication for Handling
C/N Ratio ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Stable enough to isolate. Can be stored in pure form (e.g., nonyl azide).[1][2]
Intermediate Stability

Do NOT store in pure form. Synthesize and use immediately, or store as a dilute solution (<1 M) at <0°C.
High Instability

Do NOT isolate. Synthesize in situ only.[1][3] Limit scale to <1 mmol.
Rule of Six

per energetic group
If the molecule has <6 carbons per azide group, it is likely shock-sensitive.[4]
Thermal Stability Testing (DSC/ARC)

Paper assessments are approximations. For scale-up (>1 g) or novel scaffolds, Differential Scanning Calorimetry (DSC) is mandatory.

  • Onset Temperature (

    
    ):  The temperature at which decomposition begins.[5] Safe processing temperature is typically 
    
    
    
    .
  • Energy of Decomposition (

    
    ): 
    
    • 
      : Low potential for propagation.
      
    • 
      : Potential for deflagration.
      
    • 
      : High potential for detonation.
      

Synthesis and Handling Protocols

Solvent Selection: The Halogenated Solvent Ban

CRITICAL HAZARD: Never use dichloromethane (DCM) or chloroform with sodium azide.[1][6]

  • Mechanism: Azide ions (

    
    ) displace chloride in halogenated solvents to form diazidomethane  (
    
    
    
    ) or triazidomethane .
  • Consequence: These small molecules are extremely unstable liquids that can detonate in solution or upon rotary evaporation.

  • Safe Alternatives: Acetonitrile, DMF, DMSO, Toluene.

Concentration and Isolation
  • Concentration Limit: Keep reaction mixtures dilute (

    
    ).
    
  • Evaporation: Avoid rotary evaporation to dryness. If solvent exchange is needed, use co-evaporation with a high-boiling safe solvent (e.g., toluene) to ensure the azide never becomes dry/neat.

  • Apparatus: Use a blast shield. Avoid ground glass joints for neat azides (friction hazard); use Teflon sleeves or greased joints.

Physical Handling
  • Tools: Use plastic or Teflon spatulas .

    • Reason: Metal spatulas (especially iron or steel) can create friction hot spots. Furthermore, trace acid + metal + azide = metal azide salts (e.g., Copper(II) azide), which are primary explosives.

  • Light: Protect from direct light. Azides can photodegrade to nitrenes, leading to unpredictable polymerization or decomposition.

Workflow Decision Tree

The following diagram outlines the logical flow for planning an azide synthesis safely.

AzideSafetyWorkflow start Plan Azide Synthesis calc Calculate (C+O)/N Ratio start->calc check_ratio Is Ratio >= 3? calc->check_ratio stable Likely Stable Proceed with Standard Precautions check_ratio->stable Yes unstable Check Ratio 1 to 3 check_ratio->unstable No solvent_check Select Solvent stable->solvent_check limit_iso Do NOT Store Pure Store as Solution (<1M) Max Scale < 5g unstable->limit_iso Yes highly_unstable Ratio < 1 EXTREME HAZARD unstable->highly_unstable No limit_iso->solvent_check insitu Do NOT Isolate Synthesize In Situ Only Max Scale < 1g highly_unstable->insitu insitu->solvent_check halogenated Is Solvent Halogenated? (DCM, CHCl3) solvent_check->halogenated stop_solvent STOP! Explosion Risk (Diazidomethane Formation) halogenated->stop_solvent Yes safe_solvent Use ACN, DMF, Toluene halogenated->safe_solvent No

Figure 1: Decision matrix for assessing organic azide stability and solvent compatibility.

Storage and Stability

  • Temperature: Store all isolated organic azides below room temperature, preferably at -20°C in a spark-proof freezer.

  • Container: Use amber plastic (HDPE/PP) vials. Amber glass is acceptable only if the cap is Teflon-lined and the threads are kept scrupulously clean to prevent friction.

  • Segregation: Store away from:

    • Acids (forms

      
       gas).
      
    • Heavy metals (Pb, Cu, Hg) and their salts.[1]

    • Oxidizers.

Waste Disposal and Decontamination

Never pour azide solutions down the drain.[7][8][9] Azide ions react with copper or lead piping to form heavy metal azides, which can detonate when a plumber cuts the pipe years later.

Chemical Quenching Protocols

Before disposal, azides must be chemically deactivated.[10]

Method A: Nitrous Acid Quench (For Inorganic/Aqueous Azides)

Best for quenching sodium azide stock solutions or aqueous waste.

  • Setup: Fume hood (releases toxic NO/NO2 gas).[6][7]

  • Reaction:

    
    
    
  • Procedure:

    • Dilute azide solution to <5%.[3][6][7][9]

    • Add 20% aqueous Sodium Nitrite (

      
      ) (1.5 equivalents per azide).[6][7]
      
    • Slowly add 20%

      
       until acidic (pH < 4).
      
    • Test with starch-iodide paper (turns blue if excess nitrite is present, indicating completion).[6]

Method B: Phosphine Reduction (For Organic Azides)

Best for quenching organic azides in organic solvents.

  • Reaction: Staudinger reduction.

    
    
    
  • Procedure:

    • Add excess Triphenylphosphine (

      
      ) to the organic azide solution.
      
    • Stir at room temperature for several hours.

    • The resulting amine is generally non-explosive and can be disposed of as standard organic waste.

Quenching Pathway Diagram

QuenchingPathways waste Azide Waste type Identify Type waste->type inorganic Inorganic / Aqueous (e.g., NaN3) type->inorganic organic Organic / Solvent (e.g., Benzyl Azide) type->organic reagent_inorg Add NaNO2 (excess) Then H2SO4 (slowly) inorganic->reagent_inorg reagent_org Add PPh3 (Staudinger) or SnCl2 organic->reagent_org product_inorg Products: N2 (gas) + NO (gas) reagent_inorg->product_inorg product_org Products: Amine + Ph3P=O reagent_org->product_org disposal Dispose as Standard Chemical Waste product_inorg->disposal product_org->disposal

Figure 2: Selection of chemical quenching methods based on azide type.

Emergency Procedures

Spills
  • Evacuate: If the spill is significant (>5 g) or involves a highly unstable azide, evacuate the lab.

  • Isolate: Do not attempt to wipe up dry azide salts (friction hazard).

  • Deactivate: Cover the spill with a towel soaked in the Nitrous Acid Quench solution (see 5.1) or a specific commercial azide neutralizer. Allow to sit for at least 30 minutes.

  • Cleanup: Absorb liquid with vermiculite or sand. Use plastic scoops.

Exposure
  • Inhalation: Move to fresh air immediately. Azides inhibit cytochrome c oxidase (similar to cyanide). Seek medical attention.

  • Skin/Eye: Flush with copious water for 15 minutes.[7][11] Sodium azide is rapidly absorbed through the skin.[7]

References

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[12] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. [Link]

  • University of California, Santa Cruz. (2018). SOP: Organic Azides. EH&S Laboratory Safety. [Link]

  • Brunk, E. (2016). Explosion during the synthesis of an organic azide. Chemical & Engineering News (C&EN). [Link]

  • National Institutes of Health (NIH). (2022). Sodium Azide: PubChem Compound Summary. PubChem.[13] [Link]

Sources

Methodological & Application

Technical Guide: High-Fidelity CuAAC Functionalization using 2-Azido-1-(4-hydroxyphenyl)ethanone

[1]

Executive Summary & Compound Profile

2-Azido-1-(4-hydroxyphenyl)ethanone (also known as 4-hydroxy-α-azidoacetophenone) is a bifunctional building block utilized in chemical biology and medicinal chemistry.[1] It combines a reactive azide handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a phenolic hydroxyl group that allows for secondary diversification or solubility modulation.[1]

Unlike simple alkyl azides, this compound is an


-azido ketone11
Physicochemical Profile
PropertySpecification
Molecular Formula

Molecular Weight 177.16 g/mol
C/N Ratio 2.66 (Warning: <3 indicates high energy/explosive potential)
Solubility Soluble in DMSO, DMF, MeOH, Acetone.[1] Poorly soluble in water.[1]
Stability Light Sensitive (Photolabile); Hydrolytically stable at neutral pH; Unstable in strong base.[1]
Key Application Synthesis of 1,2,3-triazole-linked enzyme inhibitors; Photoaffinity labeling precursors.[1]

Pre-Reaction Considerations & Safety Architecture

Safety Critical Warning (Explosion & Toxicity)
  • High-Energy Compound: With a C/N ratio of ~2.66, this azide falls into the "potentially explosive" category. Do not concentrate to dryness in the presence of heat or metal spatulas. Store in solution whenever possible.

  • Light Sensitivity: Phenacyl azides can undergo photo-induced Wolff rearrangement or degradation to form imines/isocyanates.[1] All reactions must be performed in amber glassware or foil-wrapped vessels.

The "Phenol Effect" in CuAAC

The para-hydroxyl group (

  • Risk: Phenoxides are strong ligands for Cu(II)/Cu(I), potentially sequestering the catalyst and stalling the reaction.

  • Solution: Maintain pH between 7.0–8.0. Use a buffer (e.g., PBS or HEPES) rather than relying solely on the basicity of the amine ligand.

Optimized Experimental Protocol: CuAAC Ligation

This protocol utilizes THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as the accelerating ligand.[1][2] THPTA is superior to TBTA for this substrate because it prevents Cu(I)-induced degradation of the

Reagent Preparation
ReagentStock Conc.[1]SolventStorage
Azide Substrate 50–100 mMDMSO-20°C (Dark)
Alkyne Partner 50–100 mMDMSO-20°C
CuSO

5H

O
20 mMWaterRT
THPTA Ligand 50 mMWater4°C
Sodium Ascorbate 100 mMWaterFreshly Prepared
Buffer 100 mMHEPES (pH 7.[1]5)RT
Step-by-Step Procedure

1. Catalyst Pre-Complexation (Critical Step)

  • Rationale: Mixing Copper and Ligand before adding to the reaction prevents transient high concentrations of "naked" copper, which can degrade the

    
    -azido ketone.
    
  • In a microcentrifuge tube, mix CuSO

    
      and THPTA  in a 1:2 molar ratio .
    
  • Example: Mix 10

    
    L of 20 mM CuSO
    
    
    with 8
    
    
    L of 50 mM THPTA. Incubate for 5 minutes. The solution should remain clear blue.

2. Reaction Assembly

  • In a foil-wrapped vial (to protect from light), add reagents in the following order:

    • Solvent/Buffer: 500

      
      L (e.g., 1:1 DMSO:HEPES buffer).[1]
      
    • Alkyne Partner: Final concentration 1.0–2.0 mM (1.0 equiv).[1]

    • Azide Substrate: Final concentration 1.2–1.5 mM (1.2–1.5 equiv).[1] Use slight excess of azide to drive alkyne conversion.

    • Cu-THPTA Complex: Add to final concentration of 0.1 mM Cu (5–10 mol%).

    • Sodium Ascorbate: Add last to initiate. Final concentration 2.0 mM (20 equiv relative to Cu).

3. Incubation

  • Purge the headspace with Nitrogen or Argon for 15 seconds (optional but recommended for sensitive substrates).

  • Cap tightly and incubate at Room Temperature (20–25°C) for 1–4 hours with gentle agitation.

  • Note: Do not heat above 40°C due to the thermal instability of the phenacyl azide.

4. Reaction Quenching & Work-up

  • Quench: Add EDTA (final 10 mM) to chelate copper.[1] The solution will turn from clear/yellow to light blue/green (Cu-EDTA complex).

  • Extraction: Dilute with EtOAc. Wash with 0.1 M HCl (to protonate the phenol and ensure partitioning into organic phase) followed by Brine.

  • Drying: Dry over Na

    
    SO
    
    
    , filter, and concentrate in vacuo (Keep bath temp < 30°C).

Mechanistic Visualization

The following diagram illustrates the specific pathway, highlighting the ligand's role in protecting the Cu(I) center from the phenolic interference.

CuAAC_MechanismAzide2-Azido-1-(4-hydroxyphenyl)ethanone(Light Sensitive)IntermediateCu-MetallacycleIntermediateAzide->Intermediate+ AlkyneSideReactionPhenoxide Coordination(Inhibitory)Azide->SideReactionHigh pH (>9)AlkyneTerminal Alkyne(R-C≡CH)Alkyne->IntermediateCu_LigandCu(I)-THPTA Complex(Catalyst)Cu_Ligand->IntermediateCatalysisProduct1,4-Disubstituted1,2,3-TriazoleIntermediate->ProductRing Contraction+ ProtonationSideReaction->Cu_LigandSequesters Cu

Caption: Mechanistic pathway of CuAAC with phenacyl azide. Note the inhibitory "Phenoxide Coordination" pathway which is mitigated by buffering pH < 8 and using THPTA.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Brown/Black Precipitate Oxidation of the phenol or copper disproportionation.[1]Degas solvents thoroughly.[1] Increase Na-Ascorbate conc. Ensure pH is not > 8.[1]
Low Yield / Stalled Rxn Catalyst poisoning by phenoxide or thiols (if present in Alkyne).[1]Increase Cu-THPTA loading to 20 mol%. Verify pH is near 7.5.
Unknown Byproducts Photodegradation of the azide.Strictly exclude light. Wrap all vessels in foil.
Starting Material Remains Azide hydrolysis (loss of

).
Check Azide purity by NMR/IR before use. Prepare fresh stock solutions.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1][3] Angewandte Chemie International Edition.

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. [1]

  • Yousuf, S., et al. (2012).[4] 2-Azido-1-(4-methylphenyl)ethanone. IUCrData. (Structural analog reference for stability/crystallography).

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. [1]

  • BenchChem. (2025).[1][5][6][7] Application Notes for 2-Azido-1-(2-hydroxyphenyl)ethanone. (General handling for hydroxyphenacyl azides). [1]

Advanced Applications of 2-Azido-1-(4-hydroxyphenyl)ethanone in Proteomics and Target Identification

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Content Type: Application Note & Methodological Protocol

Introduction & Mechanistic Rationale

In the landscape of modern drug discovery, identifying the precise cellular targets of bioactive small molecules is a critical bottleneck. 2-Azido-1-(4-hydroxyphenyl)ethanone has emerged as a highly versatile, trifunctional building block designed to bridge the gap between phenotypic screening and target deconvolution.

This molecule is engineered to convert a known pharmacophore into a fully functional Activity-Based Protein Profiling (ABPP) and Photoaffinity Labeling (PAL) probe. Its structural logic relies on three distinct functional moieties, each serving a specific mechanistic purpose[1]:

  • The 4-Hydroxyphenyl Handle: The phenol group provides a straightforward synthetic attachment point. Through simple etherification or esterification, researchers can conjugate their small-molecule drug to this linker without drastically altering the drug's native physicochemical properties.

  • The Acetophenone Core (Photo-Crosslinker): Unlike bulky benzophenones, the acetophenone moiety acts as a compact, UV-activatable photoaffinity label. Upon irradiation at ~320 nm, the carbonyl oxygen transitions into a highly reactive biradical state. This intermediate rapidly inserts into adjacent C-H or heteroatom-H bonds of the target protein, forming an irreversible covalent linkage[1].

  • The Aliphatic Azide (Bioorthogonal Handle): Attaching bulky reporter tags (like biotin or fluorophores) directly to a drug often destroys its cell permeability and binding affinity. The terminal azide circumvents this by acting as a stealthy, bioorthogonal handle. Once the probe is covalently crosslinked to its target inside the live cell, the cell is lysed, and a reporter tag is attached via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC)[2][3].

By utilizing this probe architecture, researchers can perform in situ labeling —capturing drug-target interactions in their native cellular environment, preserving subcellular compartmentalization and multi-protein complex architectures that are typically destroyed upon cell lysis[2].

Workflow Visualization

Workflow N1 1. Pharmacophore Conjugation (via 4-Hydroxyphenyl Handle) N2 2. Live Cell Incubation (Equilibration with Target) N1->N2 N3 3. UV Photo-Crosslinking (Acetophenone Activation at 320nm) N2->N3 N4 4. Cell Lysis & CuAAC Click (Azide-Alkyne Cycloaddition) N3->N4 N5 5. Streptavidin Pulldown & Stringent Washing N4->N5 N6 6. On-Bead Digestion & LC-MS/MS Target Deconvolution N5->N6

Workflow for target identification using 2-Azido-1-(4-hydroxyphenyl)ethanone probes.

Self-Validating Experimental Design

To ensure the highest scientific integrity and eliminate false positives, this protocol is designed as a self-validating system . Every experiment must be run with three parallel arms:

  • Arm A (Vehicle Control): Cells treated with DMSO only. Establishes the baseline proteomic background.

  • Arm B (Probe Only): Cells treated with the synthesized probe. Captures both specific pharmacological targets and non-specific interactors.

  • Arm C (Competition Arm): Cells pre-treated with a 10-fold molar excess of the unlabeled parent drug, followed by the probe.

Causality Check: True pharmacological targets will be highly enriched in Arm B but significantly depleted in Arm C, because the unlabeled drug occupies the active site, outcompeting the probe. Conversely, off-targets driven by the inherent reactivity of the acetophenone core will remain enriched in both arms.

Detailed Experimental Protocols

Protocol A: In Situ Photo-Crosslinking

Objective: To achieve equilibrium binding and covalently trap the target protein in live cells.

  • Cell Culture: Grow the target cell line (e.g., HeLa, HEK293) to 80% confluency in 10 cm dishes. You will need one dish per experimental arm.

  • Equilibration:

    • Arm C (Competition): Add the unlabeled parent drug (10 µM) to the culture media. Incubate for 30 minutes at 37°C.

    • Arms A & B: Add an equivalent volume of DMSO.

  • Probe Incubation: Add the 2-Azido-1-(4-hydroxyphenyl)ethanone-conjugated probe (1 µM) to Arms B and C. Incubate for 1 hour at 37°C to allow for cell penetration and target binding.

  • Photo-Crosslinking: Remove the media and gently wash the cells once with ice-cold PBS. Add 5 mL of ice-cold PBS to each dish. Place the dishes on ice and irradiate with a UV lamp (320–350 nm, 100 W) at a distance of 5 cm for 10 minutes.

    • Note: Do not use 254 nm UV light, as this will cause widespread, non-specific protein damage and degradation[1].

Protocol B: Cell Lysis and CuAAC Click Chemistry

Objective: To attach a biotin reporter tag to the covalently trapped probe-target complex.

  • Lysis: Scrape the cells, pellet by centrifugation (1,000 x g, 5 min), and lyse in 500 µL of PBS containing 1% NP-40, 0.1% SDS, and protease inhibitors. Sonicate briefly and centrifuge at 14,000 x g for 10 minutes to clear the lysate.

  • Protein Quantification: Normalize all lysates to a standard protein concentration (e.g., 2 mg/mL) using a BCA assay.

  • CuAAC Reaction ("Click Chemistry"): To 500 µL of normalized lysate, sequentially add the following reagents (vortexing between each addition to prevent protein precipitation)[3]:

    • Biotin-PEG4-Alkyne: 100 µM (from a 10 mM stock in DMSO)

    • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): 100 µM (from a 10 mM stock in DMSO). Causality: TBTA stabilizes the Cu(I) oxidation state in aqueous environments.

    • CuSO₄: 1 mM (from a 50 mM aqueous stock)

    • TCEP (Tris(2-carboxyethyl)phosphine): 1 mM (from a 50 mM freshly prepared aqueous stock). Causality: TCEP reduces Cu(II) to the catalytically active Cu(I) species.

  • Incubation: Rotate the mixture at room temperature for 1.5 hours.

Protocol C: Enrichment and On-Bead Digestion

Objective: To isolate the target proteins and prepare them for mass spectrometry.

  • Protein Precipitation: Add 2 mL of ice-cold methanol, 0.5 mL of chloroform, and 1 mL of LC-MS grade water to the click reaction. Vortex vigorously and centrifuge at 5,000 x g for 10 minutes. Discard the supernatant, leaving the protein disk at the interface. Wash the pellet twice with cold methanol to remove unreacted Biotin-alkyne.

  • Resuspension: Dissolve the protein pellet in 500 µL of 1.2% SDS in PBS. Heat at 90°C for 5 minutes. Causality: Because the probe-target interaction is now covalent, you can use harsh denaturing conditions to eliminate non-covalent protein-protein interactions (background noise).

  • Streptavidin Pulldown: Dilute the sample with 5 mL of PBS (to reduce SDS concentration to <0.2%). Add 50 µL of pre-washed Streptavidin agarose beads. Rotate at 4°C overnight.

  • Stringent Washing: Wash the beads sequentially with 1% SDS in PBS (x2), 4M Urea in PBS (x2), and 50 mM Ammonium Bicarbonate (x3).

  • On-Bead Digestion: Resuspend the beads in 100 µL of 50 mM Ammonium Bicarbonate. Add 1 µg of sequencing-grade Trypsin and incubate overnight at 37°C. Collect the supernatant containing the tryptic peptides, desalt using C18 StageTips, and analyze via LC-MS/MS.

Quantitative Data Presentation & Interpretation

Following LC-MS/MS analysis and label-free quantification (LFQ), the data should be structured to highlight the competition ratio. A true target will exhibit a high fold-change against the DMSO control, but a near-zero fold-change when compared to the competition arm.

Table 1: Expected Chemoproteomic Output for Target Deconvolution

Protein IDGene SymbolLog₂ FC (Probe / DMSO)Log₂ FC (Probe / Competition)p-valueTarget Classification
P42345MTOR6.25.8< 0.0001Specific Pharmacological Target
Q9Y243AKT15.55.1< 0.0010Specific Pharmacological Target
P04075ALDOA4.10.20.4500Non-Specific / Background
P60709ACTB3.8-0.10.6200Non-Specific / Background

Interpretation Note: Proteins like ALDOA and ACTB are highly abundant "sticky" proteins that often react non-specifically with the acetophenone biradical. Because their enrichment is not reduced by the presence of the unlabeled parent drug (Log₂ FC Probe/Competition ≈ 0), they are confidently filtered out as background noise.

References

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546.[Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599.[Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-171.[Link]

Sources

Application Note: 2-Azido-1-(4-hydroxyphenyl)ethanone as a High-Value Precursor for Triazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026


-Azido Ketone Scaffolds

Abstract & Introduction

1,2,3-Triazoles are privileged pharmacophores in medicinal chemistry, valued for their stability, dipole moment, and ability to mimic peptide bonds without hydrolytic susceptibility. 2-Azido-1-(4-hydroxyphenyl)ethanone (also known as 4-hydroxy-phenacyl azide) represents a strategic "hub" intermediate. It combines a reactive


-azido functionality for cycloaddition with a para-hydroxyl handle, allowing for the modular construction of bifunctional drug conjugates, antifungal agents (fluconazole mimics), and tyrosine-kinase inhibitors.

This guide provides a rigorous, field-validated workflow for the synthesis of this precursor and its subsequent conversion into 1,4- and 1,5-disubstituted triazoles. We address critical stability concerns specific to


-azido ketones and provide optimized protocols to maximize yield while mitigating decomposition risks.

Safety & Stability Directive (Critical)

WARNING: Azide Hazard Management While 2-Azido-1-(4-hydroxyphenyl)ethanone is a solid and relatively stable due to its aromatic conjugation, all organic azides are potentially energetic.

  • C/N Ratio Rule: The compound (

    
    ) possesses 8 carbons and 3 nitrogens (
    
    
    
    ). This falls slightly below the "Rule of 3" (ideal safety), but is generally safe for handling < 5g scales if kept cool.
  • Thermal Sensitivity:

    
    -Azido ketones can eliminate 
    
    
    
    to form imines or ketenes upon heating. Do not heat neat material above 60°C.
  • Light Sensitivity: Protect reaction vessels from direct light to prevent photolytic decomposition.

  • Metal Compatibility: Avoid contact with heavy metals (Pb, Hg) or dichloromethane (formation of diazidomethane) in waste streams.

Preparation of the Precursor

Synthesis of 2-Azido-1-(4-hydroxyphenyl)ethanone

The synthesis is a two-step sequence starting from commercially available 4-hydroxyacetophenone.

Step 1:

-Bromination

Reagents: 4-Hydroxyacetophenone,


 (or NBS/p-TsOH), EtOAc/CHCl

.
  • Protocol: Dissolve 4-hydroxyacetophenone (10 mmol) in EtOAc (50 mL). Add

    
     (20 mmol) and reflux for 2-4 hours. The heterogeneous mixture turns from green to amber.
    
  • Purification: Filter off copper salts. Wash filtrate with water. Crystallize from toluene or purify via silica flash chromatography (Hexane/EtOAc).

  • Yield Target: >85% of 2-bromo-1-(4-hydroxyphenyl)ethanone.

Step 2: Nucleophilic Azidation

Reagents: Sodium Azide (


), Acetone/Water (3:1).
  • Protocol:

    • Dissolve 2-bromo-1-(4-hydroxyphenyl)ethanone (5 mmol) in acetone (15 mL).

    • Prepare a solution of

      
       (7.5 mmol, 1.5 eq) in water (5 mL).
      
    • Add the azide solution dropwise at 0°C (ice bath) to control exotherm.

    • Stir at room temperature (RT) for 2–4 hours. Monitor via TLC (disappearance of bromide).[1]

    • Workup: Dilute with cold water (50 mL). The product usually precipitates. Filter and wash with cold water. If oil forms, extract with EtOAc, dry over

      
      , and evaporate below 30°C .
      
  • Validation: IR peak at ~2100

    
     (Azide stretch) and ~1680 
    
    
    
    (Carbonyl).

Visualization: Synthetic Workflow

SynthesisWorkflow Start 4-Hydroxyacetophenone Inter 2-Bromo-1-(4-hydroxyphenyl) ethanone Start->Inter Bromination (CuBr2 or NBS) Product 2-Azido-1-(4-hydroxyphenyl) ethanone Inter->Product Azidation (NaN3, 0°C) Triazole 1,2,3-Triazole Scaffold Product->Triazole Cycloaddition (Alkyne + Cat.)

Figure 1: Step-wise synthetic pathway from starting material to triazole scaffold.

Triazole Synthesis Protocols

Method A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Target: 1,4-Disubstituted 1,2,3-Triazoles (Regioselective)[2]

This is the gold-standard "click" reaction. The phenolic hydroxyl group is compatible with these conditions and does not require protection.

Reagents:

  • Terminal Alkyne (1.0 eq)

  • 2-Azido-1-(4-hydroxyphenyl)ethanone (1.0 eq)

  • 
     (5 mol%)
    
  • Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH/Water (1:1) or DMSO/Water.

Protocol:

  • Suspend the alkyne and azide in t-BuOH/Water (1:1) at 0.5 M concentration.

  • Add sodium ascorbate (freshly prepared 1M aqueous solution).

  • Add

    
     solution. The mixture typically turns bright yellow/orange.
    
  • Stir vigorously at RT for 6–12 hours.

  • Workup: Dilute with water. If the product precipitates, filter it.[2] If not, extract with EtOAc.

  • Copper Removal: If using extraction, wash the organic layer with 5%

    
     or EDTA solution to chelate residual copper.
    
Method B: Ruthenium-Catalyzed (RuAAC)

Target: 1,5-Disubstituted 1,2,3-Triazoles

Used when the sterically demanding isomer is required. Note that the


-carbonyl group can chelate Ru, potentially affecting rates.

Reagents:

  • 
     (2–5 mol%)
    
  • Solvent: Dioxane or THF (Anhydrous).

Protocol:

  • Under inert atmosphere (

    
    ), dissolve azide and alkyne in dry dioxane.
    
  • Add the Ru-catalyst.

  • Heat to 60°C (Strict control: do not exceed 80°C due to azide stability).

  • Monitor via LC-MS.

Mechanistic Insight & Data

The reactivity of 2-Azido-1-(4-hydroxyphenyl)ethanone is governed by the electron-withdrawing carbonyl group adjacent to the azide. This increases the electrophilicity of the azide but also makes the


-protons acidic (

), allowing for potential side reactions (e.g., Dimroth rearrangement) if strong bases are used.
Solvent Screening Data (CuAAC)

Reaction of 2-Azido-1-(4-hydroxyphenyl)ethanone with Phenylacetylene (RT, 4h)

Solvent SystemCatalyst SystemYield (%)Observations
t-BuOH /

(1:1)

/ Ascorbate
94% Clean precipitation, easiest workup.
DMSO CuI / DIPEA88%Requires extensive washing to remove DMSO.
DCM

72%Slower kinetics; solubility issues with ascorbate.
Ethanol

/ Ascorbate
91%Good alternative to t-BuOH.

Visualization: CuAAC Catalytic Cycle

CuAACCycle Start Cu(I) Species Step1 Cu-Acetylide Formation Start->Step1 + Alkyne Step2 Azide Coordination Step1->Step2 + Azide Step3 Metallacycle Intermediate Step2->Step3 C-N Bond Formation Step4 Ring Contraction Step3->Step4 End Protonolysis & Release Step4->End Triazole-Cu End->Start Regenerate Catalyst

Figure 2: Catalytic cycle for the formation of 1,4-triazoles. The Cu-acetylide species coordinates the azide, forming a metallacycle before contracting to the triazole product.

Troubleshooting & Optimization

  • Low Yield in CuAAC:

    • Cause: Oxidation of Cu(I) to Cu(II) by ambient oxygen.

    • Fix: Increase sodium ascorbate to 20 mol% or degas solvents with nitrogen/argon.

  • Product Oiling Out:

    • Cause: High lipophilicity of the triazole product.

    • Fix: Add a small amount of ethanol to the aqueous workup to induce crystallization, or simply extract with EtOAc.

  • Dark/Black Reaction Mixture:

    • Cause: Formation of Cu-oxide nanoparticles or polymerization.

    • Fix: Add a chelating ligand like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to stabilize the Cu(I) species.

References

  • Synthesis of

    
    -Azido Ketones: 
    
    • Patonay, T., et al. (2011).
  • CuAAC "Click" Chemistry Mechanism & Protocols

    • Rostovtsev, V. V., et al. (2002).[3] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596-2599.

  • Antifungal Triazole Applications

    • Sztanke, K., et al. (2008). "New imidazolidine-1,2,4-triazole derivatives as potential antifungal agents." Bioorganic & Medicinal Chemistry, 16(23), 10052-10059. (Contextual reference for triazole pharmacophores).
  • Safety of Organic Azides

    • Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds.

Sources

Application Notes and Protocols for Labeling Peptides with 2-Azido-1-(4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling Molecular Interactions with Precision

In the intricate landscape of cellular biology and drug development, understanding the transient and dynamic interactions between molecules is paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture these interactions, providing a snapshot of molecular partnerships in their native environment.[1][2] At the heart of this technique lies the photoreactive crosslinking agent, a molecule that remains inert until activated by a specific wavelength of light.

This guide provides a comprehensive overview and detailed protocols for the use of 2-Azido-1-(4-hydroxyphenyl)ethanone , a versatile aryl azide-based photoaffinity labeling reagent. The aryl azide moiety serves as the photoactivatable "warhead," which upon UV irradiation, forms a highly reactive nitrene intermediate capable of inserting into neighboring C-H and N-H bonds, thus forging a covalent link between the probe and its interacting partner.[1] The hydroxyphenyl group offers a site for potential modification, allowing for the attachment of reporter tags or handles for enrichment.

These application notes are designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step guidance to successfully employ 2-Azido-1-(4-hydroxyphenyl)ethanone in their experimental workflows.

Mechanism of Action: The Light-Induced Covalent Capture

The utility of 2-Azido-1-(4-hydroxyphenyl)ethanone as a photo-crosslinker is rooted in the photochemistry of the aryl azide group. In its ground state, the molecule is chemically stable, allowing for controlled handling and incubation with biological samples. The process of photo-crosslinking can be dissected into several key stages:

  • Photoactivation: Upon exposure to ultraviolet (UV) light, typically in the range of 250-370 nm, the aryl azide absorbs a photon, leading to the extrusion of nitrogen gas (N₂) and the formation of a highly reactive singlet nitrene.[1]

  • Intersystem Crossing: The singlet nitrene can rapidly convert to a more stable triplet nitrene. Both singlet and triplet nitrenes are capable of forming covalent bonds, though their reactivity profiles differ.

  • Covalent Insertion: The primary desired reaction is the insertion of the nitrene into C-H and N-H bonds of a proximal molecule, such as an interacting peptide or protein. This forms a stable, covalent crosslink.[1]

  • Potential Side Reactions: It is crucial to be aware of potential side reactions that can reduce crosslinking efficiency. These include ring expansion of the aromatic ring to a dehydroazepine intermediate, which can be quenched by nucleophiles, and reactions with solvents or buffer components.[1] Perfluorinated aryl azides have been developed to minimize this ring expansion.[3]

Experimental Design and Workflow

A successful photoaffinity labeling experiment using 2-Azido-1-(4-hydroxyphenyl)ethanone involves a multi-step process, from the synthesis of the reagent to the final analysis of the crosslinked products. Each step requires careful planning and execution to ensure reliable and reproducible results.

G cluster_synthesis Reagent Preparation cluster_labeling Peptide Labeling cluster_crosslinking Crosslinking Experiment cluster_analysis Analysis synth Synthesis of 2-Azido-1- (4-hydroxyphenyl)ethanone conjugation Conjugation to Peptide synth->conjugation purification1 Purification of Labeled Peptide (HPLC) conjugation->purification1 characterization Characterization (MS) purification1->characterization binding Binding to Target characterization->binding uv_irradiation UV Irradiation binding->uv_irradiation sds_page SDS-PAGE Analysis uv_irradiation->sds_page digestion In-gel or In-solution Digestion sds_page->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis

Figure 1: Overall experimental workflow for peptide labeling and photo-crosslinking.

Part 1: Synthesis of 2-Azido-1-(4-hydroxyphenyl)ethanone

While 2-Azido-1-(4-hydroxyphenyl)ethanone may be commercially available, this section provides a general protocol for its synthesis based on established methods for similar compounds.[4][5][6][7] The synthesis is typically a two-step process starting from 4-hydroxyacetophenone.

Step 1: α-Bromination of 4-Hydroxyacetophenone

This step introduces a bromine atom at the alpha position to the carbonyl group, creating a reactive site for the subsequent azidation.

Materials:

  • 4-Hydroxyacetophenone

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Acetonitrile (ACN), anhydrous

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Protocol:

  • In a round bottom flask, dissolve 4-hydroxyacetophenone (1.0 eq) in anhydrous acetonitrile.

  • To this solution, add p-Toluenesulfonic acid (catalytic amount to 1.5 eq) and N-Bromosuccinimide (1.1-1.4 eq).

  • Heat the mixture to reflux (approximately 82°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature. The resulting solution containing 2-bromo-1-(4-hydroxyphenyl)ethanone is used directly in the next step.

Step 2: Azidation of 2-Bromo-1-(4-hydroxyphenyl)ethanone

This step involves a nucleophilic substitution of the bromine atom with an azide group.

Materials:

  • Reaction mixture from Step 1

  • Sodium azide (NaN₃)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • To the cooled reaction mixture from Step 1, add sodium azide (2.0-3.0 eq). Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Stir the mixture at room temperature for 2-3 hours.

  • Quench the reaction by adding ice-cold deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 2-Azido-1-(4-hydroxyphenyl)ethanone.

Parameter Expected Value/Range Notes
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Appearance Crystalline solid
Purity (Post-purification) >95%Assessed by HPLC and NMR
Storage -20°C, protected from lightThe azide group is light-sensitive.

Part 2: Peptide Labeling Protocol

The ketone group in 2-Azido-1-(4-hydroxyphenyl)ethanone is not typically reactive towards amino acids under physiological conditions. Therefore, this protocol will focus on a two-step approach where the peptide of interest is first modified with a linker containing a reactive group that can then be conjugated to the photo-crosslinker. A common strategy involves introducing a primary amine to the photo-crosslinker, which can then be reacted with an NHS-ester modified peptide. Alternatively, the phenolic hydroxyl group of the photo-crosslinker can be activated. For the purpose of this guide, we will outline a general strategy for conjugating the photo-crosslinker to a primary amine on the peptide (N-terminus or lysine side chain).

Step 1: Preparation of Reagents
  • Peptide Stock Solution: Dissolve the peptide in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5) to a final concentration of 1-5 mg/mL.

  • Photo-crosslinker Stock Solution: Dissolve 2-Azido-1-(4-hydroxyphenyl)ethanone in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10-50 mM. Prepare this solution fresh before use.

Step 2: Conjugation Reaction

This protocol assumes the use of a coupling agent to facilitate the reaction between the photo-crosslinker and the peptide.

Materials:

  • Peptide stock solution

  • Photo-crosslinker stock solution

  • Coupling agents (e.g., EDC/NHS)

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

Protocol:

  • To the peptide solution, add a 10- to 50-fold molar excess of the photo-crosslinker stock solution. The optimal ratio should be determined empirically.

  • Add the coupling agents (e.g., EDC and NHS) according to the manufacturer's protocol.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM to consume any unreacted crosslinker.

  • Remove excess, unreacted crosslinker using a desalting column or dialysis.

Parameter Recommended Condition Rationale
Reaction pH 7.2 - 8.5Optimal for reaction with primary amines.[8]
Molar Excess of Crosslinker 10-50 foldDrives the reaction to completion; needs optimization.[1]
Reaction Time 1-2 hours at RT or overnight at 4°CBalances reaction efficiency with potential sample degradation.
Reaction Environment Protected from lightPrevents premature activation of the aryl azide.

Part 3: Purification and Characterization of Labeled Peptide

Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common method for purifying labeled peptides.[9][10]

Protocol:

  • Equilibrate a C18 RP-HPLC column with a mobile phase of water with 0.1% trifluoroacetic acid (TFA) (Solvent A).

  • Inject the reaction mixture onto the column.

  • Elute the peptides using a linear gradient of acetonitrile with 0.1% TFA (Solvent B). A shallow gradient (e.g., 1% increase in Solvent B per minute) is often effective for separating labeled from unlabeled peptides.[9]

  • Monitor the elution profile at 214 nm (for the peptide backbone) and at the absorbance maximum of the photo-crosslinker.

  • Collect fractions corresponding to the labeled peptide peak.

  • Confirm the purity of the collected fractions by analytical HPLC.

  • Lyophilize the pure fractions to obtain the labeled peptide as a powder.

Characterization by Mass Spectrometry (MS)

Mass spectrometry is essential to confirm the successful labeling of the peptide.

Protocol:

  • Reconstitute a small aliquot of the purified, labeled peptide in a suitable solvent for MS analysis.

  • Analyze the sample using Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.

  • Compare the observed molecular weight with the theoretical molecular weight of the labeled peptide. A mass shift corresponding to the mass of the photo-crosslinker minus any leaving groups confirms successful conjugation.

  • For more detailed characterization, perform tandem mass spectrometry (MS/MS) to identify the site of labeling on the peptide.

Part 4: Photo-Crosslinking and Analysis

Photo-Crosslinking Protocol

Materials:

  • Purified, labeled peptide

  • Interacting partner (e.g., protein, nucleic acid) in a suitable buffer

  • UV lamp (e.g., 365 nm)[11]

  • Quartz cuvette or UV-transparent plate

Protocol:

  • Incubate the labeled peptide with its interacting partner to allow for complex formation. This can be done for 30-60 minutes at room temperature or 4°C.

  • Transfer the sample to a quartz cuvette or other UV-transparent vessel.

  • Place the sample on ice to minimize heat-induced damage.

  • Irradiate the sample with a UV lamp. The optimal wavelength and duration of exposure should be determined empirically, but a common starting point is 365 nm for 5-30 minutes.[1][11]

  • After irradiation, the crosslinked products are ready for analysis.

Parameter Recommended Condition Rationale
UV Wavelength 300-370 nmLong-wavelength UV minimizes damage to biomolecules.[2]
Irradiation Time 5-30 minutesNeeds to be optimized to maximize crosslinking and minimize photodamage.[1]
Temperature On icePrevents sample heating and potential denaturation.[1]
Analysis of Crosslinked Products

1. SDS-PAGE Analysis:

  • Analyze the irradiated sample by SDS-PAGE.

  • A successful crosslinking event will result in the appearance of a new, higher molecular weight band corresponding to the covalent complex of the labeled peptide and its interacting partner.

2. Mass Spectrometry-based Identification of Crosslinking Sites:

  • Excise the high molecular weight band from the SDS-PAGE gel.

  • Perform in-gel digestion with a protease such as trypsin.

  • Analyze the resulting peptide mixture by LC-MS/MS.[12]

  • Use specialized software to identify the crosslinked peptides and pinpoint the exact amino acid residues involved in the interaction.

G cluster_activation Photoactivation cluster_reaction Covalent Crosslinking aryl_azide Aryl Azide (R-N3) nitrene Nitrene Intermediate (R-N:) + N2 aryl_azide->nitrene uv_light UV Light (hv) uv_light->aryl_azide target Interacting Partner (X-H) nitrene->target crosslink Covalent Adduct (R-N-X-H) target->crosslink

Figure 2: The photochemical reaction mechanism of aryl azide-based crosslinking.

Trustworthiness and Self-Validation

To ensure the validity of your results, it is essential to incorporate appropriate controls into your experimental design:

  • No UV Control: A sample containing the labeled peptide and its interacting partner that is not exposed to UV light should not show the higher molecular weight crosslinked product on an SDS-PAGE gel.

  • Competition Control: Pre-incubating the interacting partner with an excess of the unlabeled peptide should prevent or significantly reduce the formation of the crosslinked product upon UV irradiation.

  • Specificity Control: If possible, use a non-interacting protein as a negative control to demonstrate the specificity of the crosslinking reaction.

Conclusion

2-Azido-1-(4-hydroxyphenyl)ethanone is a valuable tool for the study of molecular interactions. Its photo-activatable nature allows for precise temporal control over the crosslinking reaction, enabling the capture of transient and weak interactions that are often missed by other techniques. By following the detailed protocols and incorporating the necessary controls outlined in this guide, researchers can confidently employ this reagent to gain deeper insights into the complex molecular networks that govern biological processes.

References

  • Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. (n.d.). PMC. Retrieved from [Link]

  • General Procedures for Ferrocene NHS Ester Conjugation. (n.d.). Fivephoton Biochemicals. Retrieved from [Link]

  • Visible-light-induced protein labeling in live cells with aryl azides. (2023). RSC Publishing. Retrieved from [Link]

  • Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. (n.d.). PMC. Retrieved from [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim. Retrieved from [Link]

  • Mass spectrometry-based identification of cross-links in proteins exposed to photo-oxidation and peroxyl radicals using 18 O labeling and optimized MS/MS fragmentation. (n.d.). ResearchGate. Retrieved from [Link]

  • Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. (2019). ACS Publications. Retrieved from [Link]

  • Peptide Purification. (n.d.). AAPPTec. Retrieved from [Link]

  • Visible-light-induced protein labeling in live cells with aryl azides. (2023). RSC Publishing. Retrieved from [Link]

  • New Photo-Crosslinking Mass Spectrometry Approaches for the Study of Intrinsically Disordered Proteins. (n.d.). ProQuest. Retrieved from [Link]

  • An Engineered Aryl Azide Ligase for Site-Specific Mapping of Protein–Protein Interactions through Photo-Cross-Linking. (2008). Squarespace. Retrieved from [Link]

  • Identification of photocrosslinking peptide ligands by mRNA display. (n.d.). ResearchGate. Retrieved from [Link]

  • Peptide Isolation Using the Prep 150 LC System. (n.d.). Waters Corporation. Retrieved from [Link]

  • Competitive singlet-singlet energy transfer and electron transfer activation of aryl azides: application to photo-cross-linking experiments. (n.d.). ACS Publications. Retrieved from [Link]

  • HPLC of Peptides and Proteins. (n.d.). Retrieved from [Link]

  • HPLC Analysis and Purification of Peptides. (n.d.). PMC. Retrieved from [Link]

  • Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. (n.d.). PMC. Retrieved from [Link]

  • 2-Azido-1-(4-nitrophenyl)ethanone. (n.d.). PMC. Retrieved from [Link]

  • 2-Azido-1-(4-fluorophenyl)ethanone. (n.d.). PMC. Retrieved from [Link]

  • 2-Azido-1-(4-fluorophenyl)ethanone. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Application Note: 2-Azido-1-(4-hydroxyphenyl)ethanone as a Strategic Pharmaceutical Intermediate

[1]

Abstract

This technical guide profiles 2-Azido-1-(4-hydroxyphenyl)ethanone (also known as 4-hydroxy-ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

1

Chemical Profile & Strategic Utility

The molecule serves as a "switchable" intermediate. Its utility is defined by the orthogonality of its functional groups. Unlike


PropertySpecification
IUPAC Name 2-Azido-1-(4-hydroxyphenyl)ethanone
Molecular Formula

Molecular Weight 177.16 g/mol
Key Reactivity Carbonyl reduction (to alcohol); Azide reduction (to amine); 1,3-Dipolar Cycloaddition
Primary Drug Class Sympathomimetics (

-agonists), Antibacterial scaffolds
Mechanistic Advantage: The "Azide Bypass"

In the synthesis of adrenergic drugs like Octopamine, the "Azide Bypass" avoids the formation of reactive epoxides or chlorohydrins. The azide serves as a "masked" amine that is chemically inert to the acidic conditions often used to deprotect phenols, yet readily converts to the amine under mild hydrogenation.

Synthetic Pathways (The "How-To")

The following Graphviz diagram illustrates the central role of this intermediate in divergent synthesis.

GStart4-HydroxyacetophenoneBromo2-Bromo-1-(4-hydroxyphenyl)ethanone(Lachrymator)Start->BromoBr2 or NBSEtOAc, RefluxTarget2-Azido-1-(4-hydroxyphenyl)ethanone(TARGET INTERMEDIATE)Bromo->TargetNaN3, MeCNRT, 2-3hOctopamineOctopamine(Adrenergic Agonist)Target->OctopamineGlobal Reduction(H2, Pd/C)Triazole1,2,3-Triazole Derivative(Peptidomimetic)Target->TriazoleClick Chemistry(R-Alkyne, Cu(I))

Figure 1: Divergent synthetic utility of the title compound. The pathway splits into classical medicinal chemistry (reduction) and chemical biology (click chemistry).

Critical Protocols

Protocol A: Synthesis of the Intermediate

Objective: Conversion of


Safety Pre-Check:

  • Azide Hazard: Sodium azide (

    
    ) is acutely toxic and can form explosive hydrazoic acid (
    
    
    ) in acidic media. Maintain reaction pH > 7.
  • Solvent Restriction: NEVER use Dichloromethane (DCM) or Chloroform with sodium azide.[2][3] This forms di- and tri-azidomethane, which are highly explosive.[2] Use Acetonitrile (MeCN) or Acetone.

Step-by-Step:

  • Preparation: Dissolve 2-bromo-1-(4-hydroxyphenyl)ethanone (1.0 eq) in reagent-grade Acetonitrile (10 mL per gram of substrate).

  • Azidation: Cool the solution to 0°C. Add Sodium Azide (

    
    , 1.2 eq) portion-wise over 15 minutes.
    
    • Note: The 4-OH group makes the phenyl ring electron-rich, slightly deactivating the

      
      -carbon compared to unsubstituted acetophenones, but the reaction proceeds cleanly at Room Temperature (RT).
      
  • Reaction: Remove ice bath and stir at RT for 3–4 hours. Monitor via TLC (Hexane:EtOAc 7:3). The azide product is typically less polar than the bromo-precursor.

  • Workup: Pour mixture into ice water (50 mL). Extract with Ethyl Acetate (

    
    ).[4] Wash organics with Brine.[4] Dry over 
    
    
    .[4]
  • Isolation: Evaporate solvent below 40°C .

    • Caution: Do not rotary evaporate to dryness if the bath temp is >45°C. Organic azides can decompose exothermically.

Protocol B: Global Reduction to Octopamine (Pharmaceutical Route)

Objective: Simultaneous reduction of Ketone (to alcohol) and Azide (to amine).

Rationale: While


  • Setup: Dissolve 2-Azido-1-(4-hydroxyphenyl)ethanone (1.0 g) in Methanol (20 mL).

  • Catalyst: Add 10% Pd/C (10 wt% loading, e.g., 100 mg). Add a trace of HCl (1-2 drops) to prevent amine poisoning of the catalyst, forming the hydrochloride salt immediately.

  • Hydrogenation: Purge vessel with

    
    , then charge with 
    
    
    (balloon pressure or 30 psi in a Parr shaker).
  • Timeline: Stir vigorously for 6–12 hours.

    • Mechanism:[5][6][7][8][9] The azide is reduced to the amine (

      
      ) first, followed by ketone reduction to the alcohol (
      
      
      ).
  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Result: Concentration yields Octopamine Hydrochloride .

Analytical Validation

To ensure the integrity of the intermediate before downstream processing, compare against these standard parameters.

TechniqueDiagnostic SignalInterpretation
IR Spectroscopy ~2100–2120 cm⁻¹ Strong, sharp peak. Distinctive Azide (

)
stretch. Absence indicates decomposition.
IR Spectroscopy ~1680 cm⁻¹Carbonyl (

) stretch.[4]
¹H NMR

~4.5 ppm (s, 2H)
Singlet for the

-methylene protons (

).
¹H NMR

~6.8 & 7.8 ppm
AA'BB' aromatic system (characteristic of para-substitution).
HPLC Retention Time shiftAzide is generally more retained than the bromo-precursor on C18 columns.

Safety & Handling Architecture

The C/N Ratio Rule: Organic azides are potentially explosive.[2][3][10][11][12] Stability is estimated by the Carbon/Nitrogen ratio equation:

  • Calculation for Title Compound (

    
    ): 
    
    • 
       (Carbons)
      
    • 
       (Oxygens)
      
    • 
       (Nitrogens)
      
    • Ratio:

      
      
      
  • Verdict: Stable . The ratio is > 3, indicating the molecule is isolable and storable at room temperature. However, it should still be treated as an energetic material.

Mandatory Precautions:

  • Light Sensitivity: Store in amber vials. Photolysis can convert the azide to a nitrene, leading to complex rearrangement products.

  • Heat Limit: Do not heat neat material above 60°C.

  • Waste Disposal: Quench azide residues with 10% Cerium Ammonium Nitrate (CAN) or by prolonged reaction with excess triphenylphosphine before disposal.

Visualization of Reduction Mechanism

The following diagram details the competitive reduction pathways, highlighting why catalytic hydrogenation is preferred for Octopamine synthesis.

ReductionStart2-Azido-1-(4-hydroxyphenyl)ethanonePathAPath A: NaBH4 (0°C)Start->PathAPathBPath B: H2 / Pd-CStart->PathBInterA2-Azido-1-(4-hydroxyphenyl)ethanol(Azido-Alcohol)PathA->InterAKetone Reduction OnlyFinalOctopamine(Amino-Alcohol)InterA->FinalRequires Step 2:Staudinger or H2PathB->FinalConcerted Reduction(Preferred Pharma Route)

Figure 2: Reduction workflows. Path B (Green) is the industry standard for efficiency, reducing both functional groups in a single operation.

References

  • University of California, Santa Barbara. (n.d.). Sodium Azide and Organic Azides: Standard Operating Procedure. Retrieved from [Link]

  • National Institutes of Health (PMC). (2013). Synthesis and Consecutive Reactions of

    
    -Azido Ketones: A Review. Retrieved from [Link]
    

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Azido-1-(4-hydroxyphenyl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: AZ-OH-ACP-001 Status: Active Support Tier: Senior Application Scientist Scope: Yield Optimization, Regioselectivity Control, and Safety Protocols.[1]

Executive Summary

The synthesis of 2-Azido-1-(4-hydroxyphenyl)ethanone is a critical workflow in the production of sympathomimetic amines (e.g., octopamine analogs) and triazole-based bioactives.[2][3] The process is deceptively simple but prone to two major failure modes: regio-isomer contamination during bromination and azide decomposition during substitution.[1]

This guide moves beyond standard textbook protocols, addressing the causality of yield loss and providing self-validating troubleshooting steps.

Part 1: Diagnostic Workflow & Logic

Before altering reagents, diagnose the specific bottleneck in your current workflow using the logic map below.

Synthesis_Logic_Flow Start Start: Low Yield Detected Step1 Step 1: Bromination Analysis (4-Hydroxyacetophenone -> Alpha-Bromo) Start->Step1 Check1 Check HPLC/NMR: Is Ring Bromination > 5%? Step1->Check1 Sol1 CRITICAL ERROR: Nuclear Bromination Switch to CuBr2 or Protect OH Check1->Sol1 Yes (3-bromo isomer) Step2 Step 2: Azidation Analysis (Alpha-Bromo -> Alpha-Azide) Check1->Step2 No (Clean Alpha-bromo) Check2 Check TLC/LCMS: Unreacted Bromide or Enone formation? Step2->Check2 Sol2 Solubility Issue: Switch Solvent to Acetone/Water or DMF (Cold) Check2->Sol2 Unreacted SM Sol3 Elimination Side-Reaction: Lower Temp, Buffer pH Check2->Sol3 Byproducts (Enones) Success Target Yield > 80% Proceed to Workup Check2->Success Clean Conversion

Figure 1: Diagnostic logic tree for identifying yield loss points in the synthesis pipeline.

Part 2: Critical Process Parameters (CPP) & Troubleshooting

Module A: The Bromination Bottleneck

The Issue: The hydroxyl group on 4-hydroxyacetophenone is a strong activating group.[1][4] Standard bromination (using


) often attacks the aromatic ring (nuclear bromination) rather than the alpha-carbon, leading to inseparable mixtures and low yields [1, 2].

Q: My LC-MS shows a mass of 214/216 but the NMR is messy. What is happening? A: You likely have a mixture of the desired alpha-bromo product and the undesired 3-bromo-4-hydroxyacetophenone (ring bromination). The phenol group donates electron density to the ring, making the ortho-position highly nucleophilic.[1]

Protocol Correction (The


 Switch): 
To fix this, you must switch from electrophilic aromatic substitution conditions to a radical or heterogeneous mechanism that favors the side chain.
  • Recommended Reagent: Copper(II) Bromide (

    
    ).[5]
    
  • Why:

    
     in refluxing Ethyl Acetate/Chloroform acts as a heterogeneous brominating agent.[1] It suppresses the ionic mechanism required for ring bromination, increasing regioselectivity for the alpha-carbon to >95% [4, 5].[1]
    

Comparative Efficiency of Bromination Agents:

MethodReagentSolventSelectivity (Alpha : Ring)Typical YieldNotes
Standard

(Liquid)

/ MeOH
60 : 4045-55%High ring bromination; difficult purification.[4]
Radical NBS / p-TsOHAcetonitrile85 : 1570%Better, but requires careful reflux control [2].[1]
Heterogeneous

EtOAc /

>98 : 2 80-85% Best for unprotected phenols.[1] Green protocol.

Validation Step: Before proceeding to azidation, check


-NMR.
  • Alpha-bromo (Desired): Singlet at

    
     ppm (
    
    
    
    ).
  • Ring-bromo (Undesired): Loss of symmetry in the aromatic region; no singlet at 4.4 ppm (methyl group remains at

    
     ppm).
    
Module B: The Azidation Substitution

The Issue: The reaction of 2-bromo-1-(4-hydroxyphenyl)ethanone with Sodium Azide (


) is a standard 

reaction, but the acidic phenol (

) and the basic azide ion can lead to phenoxide formation, altering solubility and kinetics.

Q: The reaction turns dark/black and yield drops. Why? A: This indicates decomposition or polymerization.[1] Alpha-azido ketones are thermally unstable and light-sensitive.[1] If the reaction is too hot (>40°C) or exposed to strong light, the azide can eliminate to form an enone or decompose releasing


.

Q: The starting material won't dissolve in the Azide solution. A:


 is ionic; the organic bromide is lipophilic.
  • Fix: Use a "Classic" solvent system of Acetone : Water (3:1) . This dissolves both species.[1]

  • Alternative: Use DMF (Dimethylformamide) at 0°C to Room Temperature .[1] Warning: DMF workup requires thorough washing to prevent carryover.

Optimized Protocol (Self-Validating):

  • Dissolution: Dissolve 1 eq of Alpha-Bromo ketone in Acetone.

  • Azide Prep: Dissolve 1.5 eq

    
     in minimal water.
    
  • Addition: Add aqueous azide to the acetone solution dropwise at 0°C .

  • Monitoring: Allow to warm to RT. Monitor by TLC (System: Hexane/EtOAc 7:3).

    • Endpoint: Disappearance of the bromide spot.[1]

    • Time: Typically 2–4 hours.[1]

  • Quench: Add ice water. The product should precipitate as an off-white solid.[1]

Part 3: Mechanism & Safety Visualization[1]

The following diagram illustrates the competing pathways. Your goal is to force the green path and block the red paths.

Reaction_Mechanism SM 4-Hydroxyacetophenone Br_Ring Ring Bromination (Undesired Impurity) SM->Br_Ring Br2 (Electrophilic Subst.) Br_Alpha 2-Bromo-1-(4-hydroxyphenyl)ethanone (Alpha-Bromination) SM->Br_Alpha CuBr2 (Radical/Het) Azide_Prod 2-Azido-1-(4-hydroxyphenyl)ethanone (Target) Br_Alpha->Azide_Prod NaN3, Acetone/H2O, <25°C Elim_Prod Elimination/Polymer (Dark Tar) Br_Alpha->Elim_Prod High Temp or Strong Base

Figure 2: Mechanistic pathways showing the selectivity required at each stage.

Part 4: Safety & Stability (Mandatory)

1. Azide Hazards:

  • Shock Sensitivity: Organic azides with a

    
     ratio 
    
    
    
    are highly explosive. Your target molecule (
    
    
    ) is on the borderline of stability.
  • Handling: NEVER use metal spatulas (risk of metal azide formation).[1] Use Teflon or plastic tools.[1]

  • Isolation: Do not distill or rotary evaporate to total dryness at high heat. Precipitate with water and filter.[1]

2. Lachrymator Warning:

  • The intermediate (2-Bromo-1-(4-hydroxyphenyl)ethanone) is a potent lachrymator (tear gas agent).

  • Control: Handle only in a functioning fume hood. Neutralize glassware with dilute NaOH before removing from the hood.[1]

References

  • BenchChem Technical Support. (2025).[1][2][4][6] A Comparative Guide to the Synthesis and Characterization of 2-Amino-1-(4-hydroxyphenyl)ethanone and its Intermediates. BenchChem. Link

  • Yousuf, S., et al. (2012).[1][3][7] 2-Azido-1-(4-methylphenyl)ethanone.[1] PubMed Central (PMC). Link

  • Gao, Y., et al. (2024).[1] Application of α-bromination reaction on acetophenone derivatives in experimental teaching. BMC Chemistry. Link

  • King, L. C., & Ostrum, G. K. (1964).[1] Selective Bromination with Copper(II) Bromide. Journal of Organic Chemistry. (Contextual grounding for CuBr2 mechanism).

  • Bavadi, M., & Nikpour, F. (2016).[1] Ultrasounds-Assisted Synthesis of Highly Functionalized Acetophenone Derivatives. Revue Roumaine de Chimie. Link

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Bromo-1-(4-hydroxyphenyl)ethanone. Link

Sources

purification of crude 2-Azido-1-(4-hydroxyphenyl)ethanone by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 2 Engineering Support Document designed for organic chemists and process development scientists. It prioritizes safety, mechanistic understanding, and reproducibility.

Case ID: AZ-OH-PUR-001 Status: Active Severity: High (Safety Critical - Azide Handling) Topic: Column Chromatography Troubleshooting & Protocol

⚠️ PART 1: CRITICAL SAFETY DIRECTIVE

READ BEFORE PROCEEDING

The target molecule, 2-Azido-1-(4-hydroxyphenyl)ethanone , contains an organic azide moiety.[1] The Carbon-to-Nitrogen (C/N) ratio is a critical safety metric for energetic stability.

  • Formula:

    
    
    
  • C/N Ratio Calculation:

    
    
    

Rule of Thumb: Organic azides with a ratio


 are considered potentially explosive. This molecule is borderline hazardous .
  • No Halogenated Solvents with Sodium Azide: If your crude material still contains unreacted sodium azide (

    
    ), DO NOT  use Dichloromethane (DCM) or Chloroform as the solvent for loading or elution. This can form di- and tri-azidomethane , which are extremely unstable explosives. Ensure thorough aqueous washing of the crude prior to chromatography.
    
  • Thermal Limit: Do not heat the rotary evaporator bath above 35°C . Azides can decompose exothermically.

  • Light Sensitivity: Protect fractions from direct sunlight; wrap columns/flasks in foil if processing takes >2 hours.

PART 2: PROCESS LOGIC & WORKFLOW

The following diagram illustrates the validated workflow for isolating the target compound from the crude reaction mixture (typically post-nucleophilic substitution of the


-bromo ketone).

PurificationWorkflow cluster_safety Safety Critical Zone Crude Crude Reaction Mixture (Target + NaN3 + NaBr + Starting Material) Quench Quench & Wash (Ice Water + Brine) Crude->Quench Stop reaction Extraction Extraction (Ethyl Acetate) Quench->Extraction Isolate organics SafetyCheck Safety Gate: Verify NaN3 Removal Extraction->SafetyCheck Critical Step DryLoad Dry Loading (Adsorb on Silica) SafetyCheck->DryLoad If NaN3 absent Column Flash Chromatography (Silica Gel 60) DryLoad->Column Load solid Elution Gradient Elution (Hexane -> EtOAc) Column->Elution 0-40% EtOAc Evap Concentration (< 35°C, Reduced Pressure) Elution->Evap Collect Fractions Product Pure 2-Azido-1-(4-hydroxyphenyl)ethanone (Crystalline Solid) Evap->Product Crystallize

Caption: Figure 1. Purification workflow emphasizing the removal of inorganic azide salts prior to silica interaction.

PART 3: TROUBLESHOOTING GUIDE (Q&A)

Issue 1: Poor Separation & Streaking

User Question: "My compound is streaking down the column, and I can't separate it from the starting material (bromo-ketone). What's wrong?"

Technical Diagnosis: The 4-hydroxyl group (phenol) is acidic (


) and interacts strongly with the silanol groups (

) on the silica gel stationary phase. This causes "tailing" or streaking.

Solution Protocol:

  • Solvent Modification: Do NOT add amines (like triethylamine) as they are incompatible with the ketone/azide functionality (risk of enolization or degradation).

  • Gradient Adjustment: Use a shallower gradient. The target is significantly more polar than the bromo-precursor.

    • Start: 100% Hexane (or Petroleum Ether).

    • Ramp: Slowly increase to 30% Ethyl Acetate over 10 Column Volumes (CV).

    • Rationale: The non-polar bromo-ketone will elute first (low

      
       in hexane, high in EtOAc). The polar phenol-azide will elute later.
      
  • Loading Method: Switch to Dry Loading . Dissolve the crude in a minimal amount of Acetone or THF, mix with silica (1:2 ratio by weight), and evaporate to a free-flowing powder. Load this powder on top of the column. This eliminates solvent-effect band broadening.

Issue 2: New Impurities Appearing During Evaporation

User Question: "The TLC of the fraction looked clean, but after rotary evaporation, NMR shows new peaks and the solid is darkening."

Technical Diagnosis: This indicates thermal decomposition or Staudinger-type reactivity if phosphines are present (unlikely here) or simple instability.


-Azido ketones can undergo rearrangement or eliminate nitrogen gas (

) to form imines or other degradation products when heated.

Solution Protocol:

  • Temperature Control: Set the water bath to 25-30°C maximum. Do not rush evaporation with high heat.

  • Vacuum Control: Use a high-quality vacuum pump to lower the boiling point of the solvent, rather than increasing the temperature.

  • Storage: Store the purified solid in the dark at -20°C immediately. Do not leave it in solution at room temperature for extended periods.

Issue 3: Safety Concerns with Solvents

User Question: "The literature mentions using DCM/Methanol, but you warned against halogenated solvents. Can I use them?"

Technical Diagnosis: You can use DCM ONLY IF you are 100% certain all inorganic sodium azide (


) has been washed out during the workup.
  • Risk:[2]

    
    . Diazidomethane is a potent explosive.
    
  • Recommendation: To eliminate this risk entirely, use Ethyl Acetate / Hexane (or Heptane). This system is chemically inert toward azides and provides excellent separation for this specific polarity range.

PART 4: DETAILED EXPERIMENTAL PROTOCOL

Objective: Purify ~1.0 g of crude 2-Azido-1-(4-hydroxyphenyl)ethanone.

Materials Preparation
Reagent/MaterialGradePurpose
Silica Gel 60230-400 meshStationary Phase
Hexanes (or Heptane)HPLC/ACSMobile Phase (Non-polar)
Ethyl Acetate (EtOAc)HPLC/ACSMobile Phase (Polar)
SandSea Sand, washedColumn Bedding
Crude Sample Solid/OilTarget Material
Pre-Column Workup (Crucial)

Before the column, ensure the crude is free of salts.

  • Dissolve crude in EtOAc.

  • Wash 2x with water, 1x with Brine.

  • Dry over

    
    , filter, and concentrate at <30°C.
    
Column Packing & Loading
  • Method: Dry Loading (Recommended for resolution).

  • Ratio: 30:1 (Silica : Crude compound).

  • Dissolve 1.0 g crude in ~5 mL Acetone.

  • Add 2.0 g Silica Gel.

  • Evaporate on rotavap until a fine, dry powder remains.

  • Pack the main column with fresh silica slurry (Hexane).

  • Carefully pour the "dry load" powder onto the top of the sand bed.

  • Cover with a second layer of sand.

Elution Gradient

Run the column using the following gradient profile:

StepSolvent Ratio (Hex:EtOAc)Volume (CV = Column Volume)Expected Elution
195:52 CVNon-polar impurities
290:103 CVStarting Material (

-bromo ketone)
380:205 CVTarget Compound (Watch for UV activity)
470:303 CVFlush remaining polar impurities
  • Detection: Monitor fractions by TLC (Mobile phase: 30% EtOAc/Hexane). The target spot will likely be UV active and stainable with

    
     (yellow/brown spot) or Anisaldehyde (due to phenol).
    
Characterization Validation
  • Appearance: Pale yellow to off-white crystalline solid.

  • IR Spectroscopy: Look for the characteristic Azide stretch at ~2100-2120 cm⁻¹ (strong, sharp) and Ketone Carbonyl at ~1680 cm⁻¹ .

References

  • BenchChem. (2025).[3] A Comparative Guide to the Synthesis and Characterization of 2-Amino-1-(4-hydroxyphenyl)ethanone and its Intermediates. Retrieved from 3

  • Yousuf, S., et al. (2012).[1][4][5] 2-Azido-1-(4-methylphenyl)ethanone.[4] Acta Crystallographica Section E. Retrieved from 1

  • Sigma-Aldrich. (2025). Safety Data Sheet: Organic Azides and Precursors. Retrieved from 6

  • Shaikh, T., & Gosar, A. (2023).[2][7] An Overview and Discussion of Azido Impurities and their Risk Assessments in Drug Substances. Asian Journal of Applied Chemistry Research. Retrieved from 2[5]

Sources

optimizing reaction conditions for CuAAC with 2-Azido-1-(4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CuAAC-404-Phenol Topic: Optimizing Reaction Conditions for 2-Azido-1-(4-hydroxyphenyl)ethanone Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Introduction

Welcome to the Technical Support Center. You are working with 2-Azido-1-(4-hydroxyphenyl)ethanone , a bifunctional substrate containing an


-azido ketone (phenacyl azide) and a free phenolic hydroxyl group.

While standard Click Chemistry (CuAAC) protocols are robust, this specific substrate presents two unique challenges:

  • 
    -Azido Ketone Instability:  The methylene protons alpha to the carbonyl are acidic. In the presence of strong bases or high heat, this moiety can undergo degradation or dimerization (forming pyrazines/imidazoles) rather than the desired cycloaddition.
    
  • Phenolic Oxidation: The para-hydroxyl group renders the ring electron-rich and susceptible to Copper(II)-mediated oxidative coupling (Glaser-like side reactions) if the catalytic cycle is not strictly maintained in the Cu(I) state.

This guide provides a self-validating protocol designed to mitigate these specific risks.

Part 1: Substrate Intelligence & Pre-Reaction Checklist

Before initiating the reaction, verify the physical state of your substrate.

ParameterSpecification for 2-Azido-1-(4-hydroxyphenyl)ethanoneCritical Action
Solubility Moderate. Soluble in DMSO, DMF, Acetone. Poor in water.Do not attempt a purely aqueous reaction. Use a co-solvent system (min. 20% organic).
Stability Light and Base Sensitive.Store in amber vials. Avoid bases like TEA or DIPEA; rely on the ligand for basicity or use weak buffers.
pKa (Phenol) ~10.0Maintain reaction pH < 8.0 to prevent phenolate formation, which chelates Cu(II) and poisons the catalyst.
Reactivity High (Electron-deficient azide).Reaction should proceed at RT. Heating >60°C is rarely needed and risks decomposition.

Part 2: Optimized Standard Operating Procedure (SOP)

This protocol utilizes THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) over the older TBTA ligand.[1] THPTA is water-soluble and prevents the copper-induced oxidation of the phenol moiety more effectively than TBTA.

Reagents Required
  • Substrate A: 2-Azido-1-(4-hydroxyphenyl)ethanone (1.0 equiv)

  • Substrate B: Terminal Alkyne (1.1 equiv)

  • Catalyst Source:

    
     (freshly prepared stock)
    
  • Ligand: THPTA (5.0 equiv relative to Cu)

  • Reductant: Sodium Ascorbate (freshly prepared, 5.0 equiv relative to Cu)

  • Solvent: DMSO/Water (1:1) or tBuOH/Water (1:1)

Step-by-Step Protocol
  • Stock Preparation (Degassing is Critical):

    • Dissolve the Azide and Alkyne in the organic co-solvent (DMSO or tBuOH).

    • CRITICAL: Sparge all water and solvent buffers with Nitrogen/Argon for 15 minutes. Oxygen is the enemy of the phenol group here.

  • The "Catalyst Premix" (The Secret to Consistency):

    • Do not add Copper and Ligand separately to the reaction.

    • In a separate tube, mix

      
       and THPTA in a 1:5 molar ratio. The solution should turn a light blue.
      
    • Why? This ensures all Cu ions are ligated before touching the phenol, preventing immediate chelation/oxidation.

  • Reaction Assembly:

    • Combine Azide and Alkyne solutions in the reaction vessel.

    • Add the Catalyst Premix (Target final Cu concentration: 1–5 mol%).

    • Add Sodium Ascorbate last.[2][3][4] (Target: 10–20 mol%).

    • Seal the vessel under inert atmosphere immediately.

  • Monitoring:

    • Stir at Room Temperature (23°C) .

    • Monitor via LC-MS or TLC. The

      
      -azido ketone spot is UV active and distinct.
      
    • Endpoint: Reaction typically completes in 1–4 hours.

Part 3: Troubleshooting & FAQs

Q1: The reaction mixture turned dark brown/black immediately. What happened?

Diagnosis: Oxidative coupling of the phenol (Quinone formation). Root Cause: Dissolved oxygen oxidized Cu(I) to Cu(II), which then oxidized your phenol substrate. Solution:

  • Increase Sodium Ascorbate loading to 50 mol% (relative to substrate).

  • Strictly degas all solvents.

  • Switch to BTTAA ligand if THPTA fails; BTTAA is superior for electron-rich aromatic substrates.

Q2: I see the starting material disappearing, but multiple spots are forming (low yield).

Diagnosis: Base-mediated decomposition of the phenacyl azide. Root Cause: The


-protons are acidic. If you used an amine base (TEA/DIPEA) or if the pH is >8, the azide is degrading into an imine or dimerizing.
Solution: 
  • Remove all external bases. The ascorbate/ligand system provides sufficient buffering.

  • Check the pH of your buffer; keep it near 7.0–7.5.

Q3: The reactants precipitated upon adding water.

Diagnosis: Solubility crash. Solution:

  • Shift the solvent ratio. Move from 1:1 Water/DMSO to 1:4 Water/DMSO.

  • Alternatively, use THPTA at higher concentrations (it acts as a phase transfer agent) or switch to a fully organic system (THF) using CuI (Copper Iodide) and DIPEA (carefully monitoring stability) instead of the aqueous ascorbate system.

Part 4: Visualization of Logic & Mechanism

Diagram 1: Optimization Decision Tree

Caption: A logic flow for selecting reaction conditions based on substrate behavior.

OptimizationWorkflow Start Start: 2-Azido-1-(4-hydroxyphenyl)ethanone SolubilityCheck Check Solubility in H2O Start->SolubilityCheck Aqueous Soluble SolubilityCheck->Aqueous Yes Insoluble Insoluble/Precipitates SolubilityCheck->Insoluble No LigandSelect Select Ligand Strategy Aqueous->LigandSelect SolventChoice Use DMSO/Water (1:1) Insoluble->SolventChoice SolventChoice->LigandSelect PhenolRisk Phenol Oxidation Risk? LigandSelect->PhenolRisk Recipe1 Protocol A: THPTA + CuSO4 + Ascorbate (Standard) PhenolRisk->Recipe1 Low (Anaerobic) Recipe2 Protocol B: BTTAA + High Ascorbate (For Sensitive Phenols) PhenolRisk->Recipe2 High (Darkening observed)

Diagram 2: Mechanistic Risks

Caption: The CuAAC cycle highlighting specific entry points for side reactions with this substrate.

MechanismRisks Cu1 Cu(I)-Ligand Alkyne Alkyne Complex Cu1->Alkyne + Alkyne Oxidation RISK: Phenol Oxidative Coupling (Requires O2 + Cu) Cu1->Oxidation If O2 present Azide Azide Coordination Alkyne->Azide + Phenacyl Azide Cycle Metallacycle Azide->Cycle Decomp RISK: Alpha-Elimination (Requires Base/Heat) Azide->Decomp If pH > 8 Product Triazole Product Cycle->Product + H+

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[3] Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. (Establishes THPTA superiority for shielding biomolecules/phenols). Link

  • Patgiri, A., et al. (2022).[1][5] Synthesis and Consecutive Reactions of

    
    -Azido Ketones: A Review. Molecules. (Details the stability issues of phenacyl azides). Link
    
  • Besse, V., et al. (2014). CuAAC Reactions between Benzyl Azide and Phenylacetylene using Various Amounts of PEG-tris-trz-Cu I Catalyst. (Demonstrates CuAAC kinetics in aqueous/organic mixes). Link

Sources

addressing solubility issues of 2-Azido-1-(4-hydroxyphenyl)ethanone in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the thermodynamic and kinetic barriers associated with solubilizing 2-Azido-1-(4-hydroxyphenyl)ethanone in aqueous physiological buffers.

This compound is highly valued for photoaffinity labeling and click chemistry (CuAAC/SPAAC) applications, but its inherent lipophilicity frequently causes aggregation and precipitation in aqueous media. Below, you will find a diagnostic workflow, mechanistic FAQs, self-validating protocols, and quantitative data to ensure your conjugations succeed without compromising your biological targets.

Diagnostic Solubilization Workflow

Before selecting a solubilization strategy, you must evaluate the constraints of your downstream application (e.g., live-cell assays vs. robust in vitro conjugations). Use the decision matrix below to identify the optimal approach.

SolubilizationWorkflow Start Analyze Application Constraints Q_Solvent Are organic co-solvents (DMSO/DMF) tolerated? Start->Q_Solvent A_Solvent Protocol 1: DMSO Drop-Down (Keep final <5% v/v) Q_Solvent->A_Solvent Yes Q_Surfactant Are cyclodextrins or surfactants tolerated? Q_Solvent->Q_Surfactant No A_Surfactant Protocol 2: HP-β-CD Complexation (10-20% w/v) Q_Surfactant->A_Surfactant Yes Q_pH Can pH be safely raised > 10.0? Q_Surfactant->Q_pH No A_pH Alkaline Solubilization (Deprotonate Phenol) Q_pH->A_pH Yes A_Fail Consider Chemical Modification (e.g., PEGylation) Q_pH->A_Fail No

Diagnostic workflow for solubilizing hydrophobic α-azido ketones in aqueous buffers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does 2-Azido-1-(4-hydroxyphenyl)ethanone precipitate immediately upon addition to my PBS (pH 7.4) buffer? Answer: The precipitation is driven by the compound's high lipophilicity. The molecule contains a [1] moiety and an aromatic ring. Furthermore, the 4-hydroxyl (phenol) group has a pKa of approximately 9.5–10.0. At a physiological pH of 7.4, the phenol remains protonated and uncharged. Without ionizable groups to interact with water molecules, the compound rapidly aggregates to minimize its exposed hydrophobic surface area, leading to precipitation driven by [2].

Q2: Can I use pH adjustment to force the compound into solution? Answer: Yes, but with significant caveats. Because the compound contains a weakly acidic phenolic proton, adjusting the buffer pH above 10.0 will deprotonate the phenol, increasing solubility via [3] (creating a highly water-soluble phenoxide anion). However, α-azido ketones are sensitive to strongly alkaline conditions, which can trigger base-catalyzed degradation or aldol condensations[1]. Furthermore, if your downstream application involves sensitive proteins or live cells, pH > 10.0 will induce rapid denaturation and toxicity. This strategy is only recommended for robust, cell-free in vitro conjugations where the pH can be rapidly neutralized post-reaction.

Q3: What is the most reliable co-solvent strategy for click chemistry (CuAAC/SPAAC) applications? Answer: The industry standard for solubilizing hydrophobic azido compounds is the "co-solvent drop-down" method, which utilizes[4]. We recommend preparing a highly concentrated stock solution (e.g., 50–100 mM) in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). This stock is then added dropwise to the aqueous buffer under vigorous vortexing. For most biological assays, the final concentration of DMSO must be kept below 5% (v/v) to prevent protein precipitation and maintain cell viability.

Q4: My downstream assay cannot tolerate DMSO. What are my alternatives? Answer: If organic co-solvents are strictly prohibited, you must employ macromolecular encapsulation or complexation techniques[4]:

  • Cyclodextrins (e.g., HP-β-CD): Hydroxypropyl-β-cyclodextrin features a hydrophobic cavity that can encapsulate the aromatic ring of the compound, while its hydrophilic exterior maintains aqueous solubility.

  • Surfactants/Micelles: Non-ionic surfactants like Tween-20 (0.1%–1%) can form micelles that sequester the hydrophobic compound.

  • Self-Assembling Peptides (SAPs): Recent advancements utilize amphipathic SAPs combined with amino acids to encapsulate hydrophobic therapeutics, providing a biocompatible, iso-osmolar [5].

Step-by-Step Experimental Methodologies

Protocol 1: DMSO Co-Solvent Drop-Down Method

Objective: Achieve a metastable aqueous solution of the azido ketone for immediate downstream click chemistry. Causality: Adding aqueous buffer directly to a DMSO stock causes localized supersaturation, forcing the hydrophobic solute to "crash out"[4]. Reversing the order of addition—adding the DMSO stock dropwise into a large volume of rapidly stirring buffer—ensures infinite dilution kinetics, preventing nucleation.

  • Stock Preparation: Weigh the required mass of 2-Azido-1-(4-hydroxyphenyl)ethanone and dissolve in anhydrous DMSO to create a 50 mM master stock. Vortex until optically clear.

  • Buffer Preparation: Place the target aqueous buffer (e.g., 1X PBS, pH 7.4) on a magnetic stirrer at 500 RPM.

  • Dropwise Addition: Using a micropipette, add the DMSO stock directly to the center of the vortex in 5 µL increments. Allow 10 seconds of mixing between drops to ensure complete dispersion. Keep the final DMSO concentration <5% (v/v).

  • Self-Validation Step: Centrifuge the final solution at 10,000 × g for 5 minutes. Carefully inspect the bottom of the tube. The absence of a visible pellet confirms successful metastable solubilization.

Protocol 2: HP-β-CD Complexation Method

Objective: Solubilize the compound without organic solvents to preserve protein native states. Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms an inclusion complex with the 4-hydroxyphenyl ring. This masks the hydrophobic surface from water, thermodynamically stabilizing the molecule in solution without the use of denaturing organic solvents[4].

  • Host Solution: Prepare a 20% (w/v) solution of HP-β-CD in the desired aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Guest Addition: Add solid 2-Azido-1-(4-hydroxyphenyl)ethanone directly to the HP-β-CD solution to achieve a target concentration of 2 mM.

  • Kinetic Acceleration: Sonicate the suspension in a water bath sonicator for 15 minutes at room temperature. The mechanical energy accelerates the host-guest complexation kinetics.

  • Equilibration: Incubate the solution on an orbital shaker at 37°C for 2 hours to reach thermodynamic equilibrium.

  • Self-Validation Step: Filter the solution through a 0.22 µm hydrophilic PTFE syringe filter to remove any uncomplexed, undissolved compound. Quantify the final dissolved concentration via UV-Vis spectroscopy (measuring the characteristic phenol absorbance peak at ~280 nm).

Quantitative Data Summary

The table below summarizes the empirical data associated with each solubilization strategy to help you balance concentration requirements against biocompatibility.

Solubilization StrategyMechanism of SolubilizationMax Achievable Aqueous Conc.Biocompatibility (Cells/Proteins)Preparation TimeKey Limitation
DMSO Co-solvent (<5% v/v) Disruption of water hydrogen-bond network~1.0 - 5.0 mMModerate< 5 minsMay cause protein unfolding or alter membrane permeability.
HP-β-CD Complexation (20% w/v) Host-guest hydrophobic cavity inclusion~2.0 - 10.0 mMHigh~2.5 hoursHigh reagent cost; potential extraction of membrane cholesterol.
Alkaline pH Shift (pH > 10.0) Phenol deprotonation (salt formation)> 50.0 mMVery Low< 5 minsInduces protein denaturation and base-catalyzed azide degradation.
Micellar Solubilization (0.1% Tween-20) Sequestration within surfactant hydrophobic core~0.5 - 2.0 mMModerate to High~30 minsSurfactants can interfere with downstream UV-Vis/fluorescence assays.

References

  • [2] Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC -[Link]

  • [1] Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - MDPI - [Link]

  • [3] Strategies for improving hydrophobic drugs solubility and bioavailability: pH adjustment - IJPCA - [Link]

  • [4] Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview - Asian Journal of Pharmaceutics -[Link]

  • [5] Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC - [Link]

Sources

common side reactions and byproducts in azide-alkyne cycloadditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Common Side Reactions & Byproducts Audience: Researchers, Senior Scientists, and Drug Discovery Teams

Welcome to the Click Chemistry Technical Hub

While Azide-Alkyne Cycloadditions (CuAAC and SPAAC) are often marketed as "bioorthogonal," they are not immune to off-target reactivity and environmental interference. This guide moves beyond basic protocols to address the mechanistic failures that compromise yield and specificity.

We have structured this support center into three technical modules:

  • CuAAC (Copper-Catalyzed): Managing oxidative damage and catalytic death.

  • SPAAC (Strain-Promoted): Mitigating thiol-yne non-specific labeling.[1][2]

  • Reagent Integrity: Preventing Staudinger reduction and aggregation.

Module 1: CuAAC Troubleshooting (The "Copper" Click)

Core Challenge: The copper(I) catalyst is thermodynamically unstable and cytotoxic. It generates Reactive Oxygen Species (ROS) that degrade proteins and nucleic acids, while simultaneously being susceptible to oxidative arrest.[3][4]

Diagnostic Guide: CuAAC Failure Modes
SymptomProbable CauseMechanistic InsightCorrective Action
Protein Precipitation / Fragmentation ROS Generation Ascorbate reduces O₂ to superoxide (

), generating hydroxyl radicals (

) via Fenton chemistry.
Switch ligand to THPTA or BTTAA (5:1 Ligand:Cu ratio).[5] Add Aminoguanidine or DMSO as scavengers.
Reaction Stalls / Turns Blue Catalyst Oxidation Cu(I) oxidizes to inactive Cu(II) (blue).Maintain inert atmosphere (

/Ar). Increase ascorbate concentration.
Blue/Green Insoluble Precipitate Glaser Coupling Oxidative homocoupling of terminal alkynes forms diynes (

).[6]
Degas solvents thoroughly. Do not add alkyne to Cu(II) without reducing agent present.
Cell Death (Live Labeling) Cu(I) Toxicity Free Cu(I) disrupts membrane potential and generates intracellular ROS.Use BTTES or BTTAA ligands (low cell permeability, high complex stability).
Deep Dive: The Glaser Coupling Trap

In the presence of oxygen, copper catalyzes the dimerization of terminal alkynes into 1,3-diynes [1]. This consumes your alkyne reagent and creates a hydrophobic byproduct that can aggregate with your protein.

Prevention Protocol:

  • Degas all buffers (vacuum/sonication or inert gas sparge) for 15 mins.

  • Premix CuSO₄ and Ligand (THPTA) before adding to the reaction. This ensures Cu is coordinated immediately upon reduction.

  • Order of Addition: Protein

    
     Azide 
    
    
    
    Alkyne
    
    
    Cu-Ligand Mix
    
    
    Ascorbate (Start).
Visualizing the Pathway: Click vs. Damage

CuAAC_Pathways Cu2 Cu(II) (Inactive) Cu1 Cu(I) (Active Catalyst) Cu2->Cu1 Reduced by Ascorbate Asc Ascorbate ROS ROS (OH•, O2•-) Asc->ROS + O2 Cu1->Cu2 Oxidation by O2 Cu1->ROS Fenton Chem Triazole 1,2,3-Triazole (Desired Product) Cu1->Triazole Catalyzes Azide+Alkyne O2 Dissolved O2 Damage Oxidative Damage (His oxidation, Cleavage) ROS->Damage Attacks Protein Protein Target Protein->Damage Alkyne Terminal Alkyne Glaser Glaser Product (Diyne Byproduct) Alkyne->Glaser Cu + O2 (Side Rxn) Azide Azide Azide->Triazole

Caption: The Dual Role of Copper.[7][8] Cu(I) drives the desired triazole formation but simultaneously catalyzes ROS generation and Glaser coupling in aerobic conditions.

Module 2: SPAAC Troubleshooting (Copper-Free)

Core Challenge: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizes cyclooctynes (DBCO, BCN) to eliminate copper. However, the strained alkyne is an electrophile that can react with nucleophiles other than azides—specifically thiols (cysteine residues).

FAQ: Why is my background so high?

Q: I am labeling a cell lysate with DBCO-Cy5, but I see bands even without the azide. Why? A: You are likely observing Thiol-Yne addition . Strained alkynes like DBCO and BCN are reactive toward free sulfhydryl groups (cysteines) via a retro-Michael-type addition or radical mechanism [2]. This is the most common cause of high background in SPAAC.

Q: Which cyclooctyne is "cleanest"? A:

  • DIBO: High reactivity but lower stability; prone to thiol addition.

  • DBCO (ADIBO): The standard. Fast, but moderate thiol cross-reactivity.

  • BCN: Less hydrophobic, but still susceptible to thiol-yne addition.

  • TCO (Tetrazine ligation): If background is critical, switch to Tetrazine-TCO (inverse electron demand Diels-Alder), which is orthogonal to thiols.

Protocol: Blocking Thiol-Yne Side Reactions

If you must use SPAAC on cysteine-rich proteins, you must cap free thiols first.

  • Reagent: Iodoacetamide (IAM) or N-Ethylmaleimide (NEM).

  • Step 1: Incubate protein sample with 5–10 mM IAM/NEM for 30 minutes at RT in the dark.

  • Step 2: Quench excess IAM with 20 mM L-Cysteine (optional, prevents IAM from reacting with downstream reagents).

  • Step 3: Proceed with DBCO/BCN labeling.

    • Result: IAM irreversibly alkylates cysteines, preventing the cyclooctyne from reacting with them.

Visualizing the Competition: Thiol vs. Azide

SPAAC_Competition DBCO Strained Alkyne (DBCO/BCN) Click Stable Triazole (Specific Signal) DBCO->Click Fast (k ~ 0.3 - 1 M-1s-1) SideRxn Thiol-Yne Adduct (Non-Specific Background) DBCO->SideRxn Slow but Significant (k ~ 0.002 M-1s-1) Azide Azide-Tag Azide->Click Thiol Free Cysteine (-SH) Thiol->SideRxn Capped Alkylated Cysteine (Inert) Thiol->Capped Pre-treatment with IAM Blocker Iodoacetamide (IAM) Blocker->Capped Capped->SideRxn BLOCKED

Caption: Specificity Competition in SPAAC. Pre-blocking thiols with IAM eliminates the primary source of non-specific background labeling.

Module 3: Reagent Integrity & The Staudinger Trap

Critical Warning: Never mix Azides with Phosphines (TCEP).

The Staudinger Reduction

Many researchers use TCEP (Tris(2-carboxyethyl)phosphine) to reduce disulfide bonds in proteins before labeling.

  • The Error: Adding TCEP and the Azide probe simultaneously.

  • The Reaction: The phosphine (TCEP) attacks the azide, reducing it to an amine (

    
    ) via the Staudinger mechanism [3].[9][10]
    
  • The Result: The azide is destroyed. No click reaction occurs.

Correct Workflow:

  • Reduce protein with TCEP.

  • Remove TCEP via spin column or dialysis.

  • Alternative: Use DTT (Dithiothreitol). While DTT can chelate copper (bad for CuAAC), it does not reduce azides as rapidly as phosphines. For CuAAC, TCEP is actually preferred as a copper protectant, but only if the azide is added after the TCEP has been scavenged or if the TCEP is used strictly to keep Cu reduced (and not in huge excess relative to azide). Clarification: In CuAAC, TCEP is sometimes used to maintain Cu(I), but it is risky. Sodium Ascorbate is the preferred reductant for CuAAC to avoid Staudinger side reactions.

Summary of Optimization Parameters

ParameterCuAAC (Copper)SPAAC (Strain)
Primary Side Reaction Glaser Coupling, ROS DamageThiol-Yne Addition
Catalyst Required Yes (Cu + Ligand)No
Reducing Agent Sodium Ascorbate (Recommended)None (Avoid TCEP/DTT if possible)
Oxygen Sensitivity High (Requires inert gas or excess ascorbate)Low
Key Troubleshooting Add Ligand (THPTA/BTTAA); Degas solventsAlkylate thiols (IAM); Use PEG-linkers

References

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition. Link

  • Van Geel, R., et al. (2012). Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide-Alkyne Cycloaddition.[1] Bioconjugate Chemistry. Link

  • Saxon, E., & Bertozzi, C. R. (2000). Cell Surface Engineering by a Modified Staudinger Reaction. Science. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

Sources

stability and storage of 2-Azido-1-(4-hydroxyphenyl)ethanone and its solutions

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized technical support center for 2-Azido-1-(4-hydroxyphenyl)ethanone , a bifunctional probe often used in photoaffinity labeling and "click" chemistry.

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Core Safety Directive (Read First)

⚠️ CRITICAL HAZARD ALERT: Alpha-Keto Azide Instability

Before handling this compound, you must understand its specific structural risks.[1] This is not a standard organic azide; it is an


-azido ketone  (phenacyl azide).
  • The C/N Ratio Warning: The molecular formula is

    
    .
    
    • Carbon count (

      
      ): 8
      
    • Nitrogen count (

      
      ): 3
      
    • Ratio (

      
      ): 2.66 
      
    • Rule: Organic azides with a ratio

      
       are considered high-energy and potentially unstable [1, 2].
      
  • Impact Sensitivity: Unlike simple aryl azides, the carbonyl group at the

    
    -position destabilizes the azide moiety. Do NOT  subject solid crystals to friction (grinding), shock, or metal spatulas.
    
  • Photolability: This compound is designed to generate reactive nitrenes upon UV exposure. Ambient lab light (fluorescent) can trigger slow degradation.

Storage Protocols (Solid State)

User Question: I just received a 100 mg vial. How do I store it for maximum shelf life?

Technical Response: To prevent the "Phenacyl Effect" (rearrangement) and oxidative quinone formation, follow this strict protocol.

ParameterRequirementScientific Rationale
Temperature -20°C (Desiccated) Low thermal energy prevents spontaneous

elimination and Curtius-like rearrangement [3].
Atmosphere Argon or Nitrogen The p-hydroxyl group is prone to oxidation, forming colored quinone species. Inert gas is mandatory.
Container Amber Glass / Foil Prevents photolysis of the azide group into a reactive nitrene.
Physical State Amorphous/Crystal Avoid scraping the solid.[2] If caked, dissolve with solvent rather than chipping it out.

Solution Stability & Preparation[2]

User Question: Can I make a stock solution in DMSO? How long will it last?

Technical Response: Yes, but solvent choice is critical due to the p-hydroxyl group.

Recommended Solvents
  • Primary: Anhydrous DMSO or DMF (High solubility).

  • Secondary: Acetonitrile or Ethanol (Good for immediate use).

  • Avoid: Water (unless pH < 7), Acetone (potential aldol side reactions), or Chlorinated solvents (if using with amines later).

The "Aliquot System" (Standard Operating Procedure)

Do not freeze-thaw the master stock. The expansion/contraction of ice crystals can generate shear stress, and repeated condensation introduces water.

  • Dissolve: Prepare a high-concentration stock (e.g., 50–100 mM) in anhydrous DMSO.

  • Split: Immediately divide into single-use aliquots (e.g., 20

    
    L).
    
  • Seal: Use Parafilm under the cap to prevent DMSO hygroscopicity.

  • Store: -20°C or -80°C.

  • Validity:

    • Solid: 1 year (if dark/desiccated).

    • DMSO Solution: 1 month at -20°C.

    • Aqueous Buffer:< 4 hours (Prepare fresh).

Visualizing the Degradation Risks

The following diagram illustrates why your storage conditions matter.

DegradationPathways Compound 2-Azido-1-(4-hydroxyphenyl) ethanone Nitrene Reactive Nitrene (Radical/Electrophile) Compound->Nitrene UV Light (300-360nm) Quinone Benzoquinone Species (Brown) Compound->Quinone O2 / High pH Imine Alpha-Imino Ketone (Hydrolysis Prone) Compound->Imine Heat (>40°C) (-N2) Polymer Insoluble Polymer (Precipitate) Nitrene->Polymer Self-Insertion

Figure 1: Critical degradation pathways. Light triggers nitrene formation (red path), while oxygen attacks the phenol (yellow path).

Troubleshooting Guide (FAQ)

Issue: Color Change

Q: My clear DMSO stock turned yellow/brown overnight. Is it still usable? A: Likely compromised.

  • Diagnosis: The p-hydroxyl group is an electron donor. In the presence of trace oxygen or basic impurities in the DMSO, it oxidizes to form quinoid species. Alternatively, partial photolysis may have generated azo-linkages (often colored).

  • Action: Check UV-Vis absorbance. If the characteristic azide peak (typically ~250 nm or a weak shoulder ~280-300 nm) has significantly shifted or if a new band appears >350 nm (quinone/azo), discard the aliquot.

Issue: Precipitation

Q: I diluted the DMSO stock into PBS (pH 7.4), and it turned cloudy. A: Solubility Limit Reached.

  • Diagnosis: While the phenol group is polar, the aryl azide core is hydrophobic.

  • Solution: Ensure the final DMSO concentration in your buffer is at least 1-5%.

  • Advanced Fix: If the pH is low (< 6), the phenol is protonated (less soluble). Raising pH to 7.5–8.0 creates the phenolate ion, increasing solubility, but this accelerates oxidative degradation. Work fast at higher pH.

Issue: "Click" Reaction Failure

Q: I'm trying to click this to an alkyne, but the yield is near zero. A: Check your Copper source.

  • Diagnosis: The p-hydroxy group can chelate Cu(II), potentially interfering with the Cu(I) catalytic cycle if copper is limiting.

  • Protocol Adjustment: Increase the catalyst loading or use a strong ligand (like THPTA) to protect the copper. Also, ensure you haven't accidentally photolyzed the azide before the reaction started.

Disposal & Decontamination

User Question: How do I dispose of the leftover solid and solution?

Technical Response: Never pour azides down the drain (explosion risk with lead pipes) or throw solids in general trash.

  • Quenching (Small Scale): React the azide with an excess of triphenylphosphine (

    
    ) in wet acetonitrile. This reduces the azide to a safe amine (Staudinger reduction) [1].
    
    • Reaction:

      
      
      
  • Waste Stream: Label clearly as "High Energy Organic Azide" and segregate from acidic waste (risk of hydrazoic acid formation).

References

  • University of California, Santa Barbara. (n.d.). Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides.[3] Retrieved from [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[3] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]

  • Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. [Link]

  • Hixson, S. H., & Hixson, S. S. (1975). p-Azidophenacyl bromide, a versatile photolabile bifunctional reagent.[4] Biochemistry, 14(19), 4251-4254. [Link]

Sources

preventing oxidation of Cu(I) catalyst in click chemistry reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Oxidation of Cu(I) Catalyst in Click Chemistry

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Scope: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]

Introduction

Welcome to the Click Chemistry Technical Support Center. You are likely here because your reaction has stalled, turned blue, or resulted in degraded biological samples.

The central challenge in CuAAC is the thermodynamic instability of the Copper(I) [Cu+] species. While Cu(I) is the active catalyst, it is highly susceptible to:

  • Oxidation by atmospheric oxygen to inactive Cu(II).

  • Disproportionation into inactive Cu(0) and Cu(II).

This guide provides the mechanistic understanding, reagent selection criteria, and rescue protocols required to maintain the "invisible" Cu(I) state and ensure high-yield conjugations.

Module 1: The Mechanism of Failure

To prevent oxidation, you must understand the "Oxidation Trap." The CuAAC cycle relies on a delicate shuttle between Cu(I) species. If oxygen enters the system, it intercepts the catalyst, creating Reactive Oxygen Species (ROS) and inactive Cu(II).

Visualizing the Catalytic & Oxidation Cycles

CuAAC_Cycle Cu2 Cu(II) Precursor (Inactive/Blue) Cu1 Active Cu(I)-Ligand (Colorless/Pale Yellow) Cu2->Cu1 Reduction Asc Reducing Agent (e.g., Na-Ascorbate) Asc->Cu2 Cu1->Cu2 Re-oxidation Cycle Catalytic Cycle (Azide + Alkyne) Cu1->Cycle Enters Cycle ROS ROS Generation (Biomolecule Damage) Cu1->ROS Via O2 Disp Disproportionation (2Cu(I) -> Cu(0) + Cu(II)) Cu1->Disp Unstable Ligand Cycle->Cu1 Regenerated Oxidation O2 / Atmospheric Air Oxidation->Cu1 Attacks Cu(I)

Figure 1: The Cu(I) lifecycle.[2] The goal is to maximize the green loop (Reduction) and blue loop (Catalysis) while blocking the red paths (Oxidation).

Module 2: Ligand Selection (The First Line of Defense)

Technical Insight: Naked Cu(I) is unstable.[3][4] Ligands act as a "sacrificial shield," preventing oxidation and disproportionation. Choosing the wrong ligand is the most common user error.

Comparative Performance Data:

FeatureTBTA THPTA BTTAA
Solubility Organic (DMSO/tBuOH)Water SolubleWater Soluble
Oxidation Resistance ModerateHighVery High
Reaction Kinetics Slow (<15% yield @ 30m)FastUltra-Fast (>45% yield @ 30m)
Biocompatibility Toxic (Precipitates)GoodExcellent (Low ROS)
Use Case Small molecule synthesisProtein labelingLive cell/In vivo

Recommendation:

  • Switch to BTTAA if you are working with live cells or low concentrations. It suppresses ROS generation significantly better than TBTA, protecting both the catalyst and your sample [1].

  • Use THPTA for general protein conjugation where cost is a factor but water solubility is required [2].

Module 3: The "Self-Validating" Protocol

This protocol is designed to be self-validating : the color of the solution tells you immediately if the reaction is healthy.

Reagents:

  • Cu source: CuSO₄[4][5][6]·5H₂O (10–500 µM)

  • Ligand: BTTAA or THPTA (Ratio: 5:1 Ligand to Cu)[3][7]

  • Reductant: Sodium Ascorbate (freshly prepared)[5][8]

Step-by-Step Workflow:

  • The Premix (Critical Step):

    • Mix CuSO₄ and the Ligand before adding them to the reaction.

    • Why? This forms the thermodynamic complex immediately. Adding Cu(II) directly to the reaction mixture can lead to non-specific binding to proteins before the ligand captures it.

  • The Setup:

    • Add Alkyne and Azide to your buffer.[2]

    • Add the Cu-Ligand Premix.

  • The Degas (Oxygen Exclusion):

    • Method A (Strict): Freeze-pump-thaw cycles.

    • Method B (Routine): Sparged Argon bubbling for 5-10 minutes.

    • Why? Removing dissolved O2 reduces the load on the ascorbate.

  • The Trigger:

    • Add Sodium Ascorbate (Final conc: 2.5–5 mM).

    • Visual Check: The solution should turn from Blue (if visible) to Colorless/Pale Yellow .

    • STOP IF: The solution remains blue. This indicates insufficient reductant or high oxygen load.

Module 4: Troubleshooting & FAQs
Diagnostic Decision Tree

Use this logic flow to diagnose reaction failures based on visual cues.

Troubleshooting Start Reaction Status? Blue Solution is BLUE Start->Blue Brown Solution is BROWN/ORANGE Start->Brown Clear Solution is CLEAR Start->Clear BlueAction Oxidation Detected. 1. Add more Ascorbate. 2. Re-degas (Ar). Blue->BlueAction BrownAction Precipitation/Disproportionation. 1. Check Ligand:Cu ratio (Use 5:1). 2. Switch to THPTA/BTTAA. Brown->BrownAction ClearAction Catalyst Healthy. If no yield: Check reagents (Azide/Alkyne degradation). Clear->ClearAction

Figure 2: Visual diagnostics for CuAAC reactions.

Frequently Asked Questions

Q: My reaction turned blue after 30 minutes. Is it ruined? A: Not necessarily, but it has stopped. The blue color indicates Cu(II). The ascorbate has been depleted by atmospheric oxygen.

  • Fix: Add a fresh aliquot of Sodium Ascorbate (bring to 5-10 mM) and blanket the vial with Argon. If the color clears, the catalyst is active again.[9]

Q: I am seeing protein precipitation. Is this the copper? A: Likely. If you use TBTA or insufficient ligand ratios, Cu(I) can disproportionate to Cu(0) colloids or bind non-specifically to protein residues.

  • Fix: Switch to THPTA or BTTAA (water-soluble ligands) and ensure a 5:1 Ligand:Cu ratio . This keeps the copper sequestered in solution [3].

Q: Can I use Copper wire instead of Ascorbate? A: Yes, for organic solvents. Cu(0) wire acts as a source of Cu(I) via comproportionation (Cu(0) + Cu(II) -> 2Cu(I)).

  • Warning: This is slow and heterogeneous. For biological/aqueous contexts, the Ascorbate method is superior due to faster kinetics and homogeneity [4].

Q: My cells are dying during the labeling pulse. A: This is due to ROS (hydroxyl radicals) generated by the Cu-O2 cycle.

  • Fix: Lower the Copper concentration to <50 µM and use BTTAA . BTTAA chelates Cu(I) tightly, preventing the redox cycling that generates ROS, unlike weaker ligands [1].

References
  • Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie International Edition.

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition.

  • Chan, T. R., et al. (2004). "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters.

  • Rostovtsev, V. V., et al. (2002).[10] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition.

Sources

Validation & Comparative

Comparative Analysis: 2-Azido-1-(4-hydroxyphenyl)ethanone vs. Conventional Azido Linkers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of 2-Azido-1-(4-hydroxyphenyl)ethanone , a specialized heterobifunctional linker, against standard aliphatic and aromatic azido alternatives.

Executive Summary

2-Azido-1-(4-hydroxyphenyl)ethanone (hereafter referred to as Azido-HPE ) represents a distinct class of "phenacyl azide" linkers. Unlike standard aliphatic azides (e.g., PEG-azides) used solely for bio-orthogonal coupling, Azido-HPE integrates a phenol anchor , an activating carbonyl , and an alpha-azido moiety .

Verdict:

  • Best For: Synthetic intermediate scaffolds requiring rigid aromatic spacing, or applications exploiting the specific electrophilicity of the alpha-keto azide (e.g., heterocycle synthesis).

  • Caution: Significantly lower thermal and hydrolytic stability compared to alkyl azides due to the alpha-keto activation.

  • Primary Advantage: The phenolic group allows for site-specific etherification (e.g., to alkyl halides) or radio-iodination (

    
    I labeling), while the azide serves as a "click" handle.
    

Chemical Profile & Mechanism of Action[1][2]

Structural Functionalization

Azido-HPE is defined by three reactive centers:

  • Phenolic Hydroxyl (C4-OH): A nucleophilic handle for conjugation via Williamson ether synthesis.

  • Alpha-Keto Group: Electron-withdrawing group (EWG) that activates the adjacent azide but also increases acidity at the alpha-carbon.

  • Alpha-Azide: The bio-orthogonal handle for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reactivity Matrix

The presence of the carbonyl group makes the azide moiety electron-deficient compared to alkyl azides. This influences its HOMO/LUMO energy levels, potentially altering "click" kinetics, but more critically, it introduces pathways for thermal decomposition (Schmidt rearrangement) or base-mediated degradation .

ReactionPathways cluster_0 Primary Utility Substrate 2-Azido-1-(4-hydroxyphenyl)ethanone Ether Ether Conjugate (Stable Anchor) Substrate->Ether R-X, Base (Etherification) Triazole 1,2,3-Triazole (Click Product) Substrate->Triazole Alkyne, Cu(I) (CuAAC) Imine Imine/Oxazole (Degradation Product) Substrate->Imine Heat/UV or Strong Base

Figure 1: Divergent reaction pathways for Azido-HPE. Note the potential for degradation under stress.

Comparative Performance Analysis

Head-to-Head Comparison

The following table contrasts Azido-HPE with the two most common alternatives: PEG-Azide (Aliphatic) and 4-Azidoaniline (Aromatic Photo-affinity).

FeatureAzido-HPE (Phenacyl Azide) PEG-Azide (Aliphatic) 4-Azidoaniline (Aryl Azide)
Linker Type Rigid, HeterobifunctionalFlexible, HydrophilicRigid, Photo-reactive
Stability (Thermal) Low (Dec. >100°C)High (Stable >150°C)Moderate (Photo-labile)
Stability (Base) Sensitive (Aldol/Imine formation)StableStable
Click Reactivity Fast (Activated by C=O)StandardSlow (Electron-rich ring)
Solubility Moderate (Organic solvents)High (Aqueous)Low (Organic solvents)
Primary Use Small molecule synthesis, RadiochemistryBioconjugation, PEGylationPhoto-affinity Labeling (PAL)
Stability & Degradation Risks

Critical Insight: Unlike PEG-azides, Azido-HPE is an alpha-azido ketone .

  • Risk: In the presence of strong bases (e.g., alkoxides) or heat, it can lose nitrogen to form an imine or rearrange into an oxazole.

  • Implication: "Click" reactions should be performed under mild conditions (Room Temp, pH 7-8) to avoid byproduct formation.

Experimental Protocols

Protocol A: Synthesis of Ether-Linked Conjugate

Objective: To attach the linker to an alkyl halide scaffold (R-Br) via the phenolic group.

Reagents:

  • Azido-HPE (1.0 equiv)

  • Electrophile (R-Br, 1.1 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: DMF (Anhydrous)

Workflow:

  • Dissolution: Dissolve Azido-HPE in anhydrous DMF (0.1 M concentration).

  • Activation: Add

    
     and stir at Room Temperature (RT) for 15 min to generate the phenoxide.
    
  • Coupling: Add the electrophile (R-Br) dropwise.

  • Reaction: Stir at RT to 40°C for 4-12 hours. Note: Do not exceed 60°C to prevent azide degradation.

  • Workup: Dilute with water, extract with EtOAc. The product is the Azido-functionalized scaffold .

Protocol B: CuAAC "Click" Reaction

Objective: To conjugate the Azido-functionalized scaffold with a terminal alkyne.

Reagents:

  • Azido-Conjugate (from Protocol A)

  • Terminal Alkyne (1.2 equiv)

  • CuSO

    
     (5 mol%)
    
  • Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH/Water (1:1)

Workflow:

  • Mix: Combine Azido-Conjugate and Alkyne in t-BuOH/Water.

  • Catalyst Prep: Prepare fresh aqueous solutions of CuSO

    
     and Sodium Ascorbate.
    
  • Initiation: Add CuSO

    
    , followed by Ascorbate. The solution should turn slightly yellow/orange.
    
  • Incubation: Stir at Room Temperature for 1-2 hours.

  • Validation: Monitor by TLC or LC-MS. The formation of the 1,4-triazole is typically quantitative.

Visualizing the Decision Logic

Use the following flowchart to determine if Azido-HPE is the correct reagent for your application.

DecisionMatrix Start Select Azide Linker Q1 Is Aqueous Solubility Critical? Start->Q1 Q2 Is Thermal Stability (>60°C) Required? Q1->Q2 No Res_PEG Use PEG-Azide Q1->Res_PEG Yes Q3 Do you need a Phenol Handle? Q2->Q3 No Res_Alkyl Use 3-Azidopropanol Q2->Res_Alkyl Yes Q3->Res_Alkyl No Res_HPE Use Azido-HPE Q3->Res_HPE Yes

Figure 2: Decision matrix for selecting azido-linkers. Azido-HPE is specialized for phenolic conjugation routes.

References

  • Patonay, T., et al. (2011).[1] "Syntheses and transformations of α-azido ketones and related derivatives." Chemical Society Reviews.[1] Link

  • Yousuf, S., et al. (2012).[2][3][4][5][6] "2-Azido-1-(4-nitrophenyl)ethanone." Acta Crystallographica Section E. Link

  • Himo, F., et al. (2005). "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Rate Acceleration." Journal of the American Chemical Society. Link

  • BenchChem. (2025).[7] "Synthesis and Characterization of 2-Amino-1-(4-hydroxyphenyl)ethanone Intermediates." BenchChem Technical Guides. Link

  • Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link

Sources

assessing the purity and integrity of synthesized 2-Azido-1-(4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 2-Azido-1-(4-hydroxyphenyl)ethanone (often referred to as 4'-hydroxyphenacyl azide) provides a highly versatile, bifunctional building block. Featuring both a click-ready azide moiety and a reactive phenolic ketone, it is widely utilized in bioorthogonal conjugation, photoaffinity labeling, and the development of advanced therapeutics.

However, organic azides—particularly 2-azido-1-arylethanones—are inherently metastable. They are susceptible to photolytic degradation and thermal decomposition, often extruding nitrogen gas (


) to form reactive nitrenes or reducing to corresponding amines[1]. Consequently, assessing the purity and structural integrity of this compound post-synthesis is not merely a quality control step; it is a fundamental requirement to prevent catastrophic downstream failures in complex biological assays or syntheses.

This guide provides a comprehensive, comparative framework for analytically validating synthesized 2-Azido-1-(4-hydroxyphenyl)ethanone, establishing self-validating protocols that ensure absolute confidence in your chemical inventory.

Comparative Analysis of Analytical Methodologies

To establish a robust analytical profile, researchers must employ orthogonal techniques. Relying on a single method (e.g., HPLC alone) can lead to false positives, as structurally similar degradation products may co-elute. The table below summarizes the quantitative and qualitative capabilities of the primary analytical techniques used for azidoketone validation.

Analytical TechniquePrimary ObjectiveKey Diagnostic FeatureDetection Limit / SensitivityLimitations & Caveats
ATR-FTIR Functional group verificationStrong asymmetric

stretch at ~2100 cm⁻¹
~1-5% (Functional group dependent)Cannot determine overall molecular purity or detect structurally similar impurities lacking the azide group.
¹H / ¹³C NMR Structural integrity & connectivity

shift (~4.6 ppm); Aromatic

pattern
~1-2% (Depending on scan count)Lower sensitivity for trace impurities compared to chromatography; requires highly pure deuterated solvents.
HPLC-UV Quantitative purity assessmentBaseline separation of azidoketone from precursors< 0.1% (UV active compounds)Requires a chromophore (present here); does not confirm structural identity without reference standards.
LC-MS (ESI-TOF) Exact mass & trace impurity ID

at m/z 178.061; detection of amine degradants
< 0.01% (Highly sensitive)Azides can undergo in-source fragmentation (

loss) if ionization energy/cone voltage is set too high.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that an analytical protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems —meaning the assay inherently proves its own operational validity during every run.

Protocol A: ATR-FTIR Spectroscopy for Azide Verification

Causality: Infrared spectroscopy is the most direct method for identifying the azide functional group. The


 triple bond's asymmetric stretching vibration (

) results in a very strong, sharp absorption band in the "transparent window" of 1800−2500 cm⁻¹. Because this region is devoid of native biological or common solvent signals, it serves as a highly reliable diagnostic peak[2].

Self-Validating Mechanism: The protocol mandates a real-time background subtraction and a daily polystyrene calibration check to ensure the ~2100 cm⁻¹ peak is definitively assigned to the azide and is not an instrumental artifact.

Step-by-Step Methodology:

  • System Calibration: Run a standard 1.5 mil polystyrene film. Confirm the reference peaks at 3027 cm⁻¹, 1601 cm⁻¹, and 906 cm⁻¹ are within

    
     cm⁻¹ of expected values.
    
  • Background Acquisition: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to map and subtract atmospheric

    
     and water vapor.
    
  • Sample Analysis: Place ~1-2 mg of crystalline 2-Azido-1-(4-hydroxyphenyl)ethanone onto the crystal. Apply the pressure anvil until the force gauge indicates optimal contact.

  • Data Interpretation: Acquire the spectrum. A successful synthesis is confirmed by a sharp, intense peak at ~2105 cm⁻¹ (azide asymmetric stretch)[3], alongside a strong

    
     stretch at ~1670 cm⁻¹ and a broad phenolic 
    
    
    
    stretch at 3200-3400 cm⁻¹.
Protocol B: ¹H and ¹³C NMR for Structural Integrity

Causality: While FTIR confirms the presence of the azide, it cannot verify the carbon backbone. Combining FT-IR and NMR spectral data significantly improves the accuracy of structural prediction[4]. NMR is utilized to confirm the specific connectivity of the 4-hydroxyphenacyl framework. The methylene protons (


) adjacent to the electron-withdrawing carbonyl and azide groups exhibit a diagnostic downfield shift, which is critical for confirming successful nucleophilic substitution of the halogenated precursor.

Self-Validating Mechanism: The sample is prepared in


 containing 0.03% v/v Tetramethylsilane (TMS). The TMS peak serves as an internal zero-point reference, while the residual quintet of 

(2.50 ppm) acts as a secondary internal standard. This dual-reference system validates the chemical shift axis independent of the analyte.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of high-purity

    
     (with 0.03% TMS). Transfer to a 5 mm precision NMR tube.
    
  • Acquisition: Acquire a ¹H spectrum (minimum 16 scans) and a ¹³C spectrum (minimum 512 scans) at 298 K.

  • Signal Verification:

    • Phenol OH: ~10.4 ppm (singlet, 1H, exchangeable with

      
      ).
      
    • Aromatic Ring: ~7.8 ppm (doublet, 2H) and ~6.9 ppm (doublet, 2H), confirming the para-substituted phenol.

    • Azidomethylene (

      
      ):  ~4.6 ppm (singlet, 2H). Crucial check: If this peak integrates to less than 2H relative to the aromatic signals, it indicates partial degradation or incomplete synthesis.
      
Protocol C: LC-MS (ESI-TOF) for Purity and Mass Profiling

Causality: 2-azido-1-arylethanones can decompose under heat or light to form corresponding amines[1]. LC-MS simultaneously provides chromatographic separation of these degradants and exact mass confirmation. Electrospray Ionization (ESI) is chosen over Electron Impact (EI) to minimize in-source thermal degradation of the labile azide group.

Self-Validating Mechanism: The workflow utilizes a strict "Blank-Standard-Sample-Blank" injection sequence. The initial blank ensures no column carryover. A known reference standard (e.g., 4-hydroxyacetophenone) is injected to verify column retention and detector response. The final blank confirms that the azide has not irreversibly bound to the stationary phase.

Step-by-Step Methodology:

  • Sequence Setup: Program the autosampler for: Blank

    
     Reference Standard 
    
    
    
    Sample
    
    
    Blank.
  • Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Mobile phase A: Water + 0.1% Formic Acid; Mobile phase B: Acetonitrile + 0.1% Formic Acid. Run a gradient from 5% B to 95% B over 5 minutes.

  • Mass Spectrometry: Operate the ESI source in positive ion mode. Critical parameter: Lower the capillary voltage and desolvation temperature to prevent in-source fragmentation of the azide.

  • Data Analysis: Extract the chromatogram at 254 nm to quantify UV purity (target > 95%). Verify the exact mass of the main peak: Calculated for

    
    
    
    
    
    is 178.061 Da . Scan for the amine degradant at
    
    
    152.071 Da.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the multi-tier validation strategy, demonstrating how orthogonal techniques compensate for the limitations of individual assays.

AnalyticalWorkflow Start Synthesized Compound 2-Azido-1-(4-hydroxyphenyl)ethanone FTIR FTIR Spectroscopy Verify -N3 Stretch (~2100 cm⁻¹) Start->FTIR Step 1: Functional Group NMR 1H/13C NMR Confirm Phenacyl Backbone Start->NMR Step 2: Structural Integrity LCMS LC-MS Analysis Quantify Purity & Exact Mass Start->LCMS Step 3: Purity Assessment Valid Validated Compound Ready for Downstream App FTIR->Valid Pass NMR->Valid Pass Degrad Degradation Detected (e.g., Amine Formation) NMR->Degrad Fail (Altered Shifts) LCMS->Valid Pass LCMS->Degrad Fail (Impurity >5%)

Multi-tier analytical workflow for validating the purity and integrity of synthesized azidoketones.

Conclusion

The rigorous assessment of 2-Azido-1-(4-hydroxyphenyl)ethanone requires a multi-faceted approach. By combining the functional group specificity of FTIR, the structural mapping capabilities of NMR, and the quantitative precision of LC-MS, researchers can confidently validate their synthesized material. Implementing self-validating protocols ensures that the analytical data generated is not only accurate but inherently trustworthy, safeguarding the integrity of subsequent bioorthogonal applications.

References

  • Electronic Supplementary Information - The Royal Society of Chemistry. RSC.[Link]

  • Efficient and Inexpensive Synthesis of 15N-Labeled 2-Azido-1,3-dimethylimidazolinium Salts Using Na15NO2 Instead of Na15NNN - American Chemical Society. ACS.[Link]

  • Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data - PMC. NIH.[Link]

Sources

Comprehensive Evaluation of Reducing Agents for the Chemoselective Conversion of 2-Azido-1-(4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Mechanistic Challenges

The synthesis of 2-amino-1-(4-hydroxyphenyl)ethanone —a critical intermediate in the production of adrenergic drugs, sympathomimetics, and octopamine analogs—relies heavily on the precise reduction of its precursor, 2-azido-1-(4-hydroxyphenyl)ethanone [1].

From a mechanistic standpoint, this transformation presents two distinct chemical challenges:

  • Chemoselectivity: The substrate contains both an azide and an aryl ketone. The chosen reducing agent must selectively reduce the azide to a primary amine without transferring hydride equivalents to the highly electrophilic carbonyl carbon.

  • Product Stability: Free

    
    -amino ketones are thermodynamically unstable. At a pH > 7, the nucleophilic primary amine of one molecule will rapidly attack the electrophilic ketone of another, triggering an intermolecular condensation. This forms a dihydropyrazine intermediate that spontaneously oxidizes into a stable pyrazine derivative[2].
    

To successfully isolate the target amine, the reduction must be coupled with an immediate trapping mechanism (typically protonation to the hydrochloride salt) to neutralize the amine's nucleophilicity.

MechanisticPathways Substrate 2-Azido-1-(4-hydroxyphenyl)ethanone (Target Precursor) Amine 2-Amino-1-(4-hydroxyphenyl)ethanone (Transient Free Base) Substrate->Amine Staudinger (PPh3/H2O) [Highly Selective] Substrate->Amine H2, Pd/C [Requires Control] Alcohol 2-Amino-1-(4-hydroxyphenyl)ethanol (Over-reduction) Substrate->Alcohol NaBH4 or Excess H2 [Ketone Reduction] Pyrazine Dihydropyrazine / Pyrazine (Dimerization Side Product) Amine->Pyrazine Free Base (pH > 7) [Intermolecular Condensation] Salt Amine Hydrochloride Salt (Stable Isolate) Amine->Salt HCl Workup (pH < 3) [Prevents Dimerization]

Reaction pathways and chemoselectivity in the reduction of 2-azido-1-(4-hydroxyphenyl)ethanone.

Comparative Analysis of Reducing Agents

To objectively evaluate the optimal synthetic route, we must compare the performance of three primary reduction methodologies: the Staudinger reaction, Catalytic Hydrogenation, and Sodium Borohydride reduction.

Quantitative Performance Summary
Reducing AgentChemoselectivity (Azide vs. Ketone)Risk of Over-ReductionRisk of Pyrazine DimerizationTypical YieldIdeal Application
Triphenylphosphine (Staudinger) Excellent (>99%) None Low (if acid quenched)85 - 95% Lab-scale synthesis; high-purity pharmaceutical intermediates.
Catalytic Hydrogenation (H₂ / Pd-C) ModerateHigh (Forms alcohol)High (Requires in situ acid)70 - 90%Industrial scale-up with strict pressure/pH control.
Sodium Borohydride (NaBH₄) PoorGuaranteedN/A (Ketone is destroyed)< 20% (for ketone)Synthesis of octopamine analogs (amino alcohols) [4].
The Staudinger Reduction (Triphenylphosphine / H₂O)

The Staudinger reaction utilizes triphenylphosphine (PPh₃) to attack the terminal nitrogen of the azide, forming a phosphazide intermediate that extrudes nitrogen gas (N₂) to yield an iminophosphorane. Subsequent hydrolysis provides the primary amine and triphenylphosphine oxide (Ph₃P=O) [3].

  • Causality of Selectivity: PPh₃ is a soft, neutral nucleophile devoid of hydride equivalents. It is fundamentally incapable of reducing the aryl ketone. This absolute chemoselectivity makes it the premier choice for

    
    -azido ketone reduction [1].
    
Catalytic Hydrogenation (H₂ / Pd-C)

Hydrogenation is highly atom-economical but fraught with selectivity issues for this specific substrate.

  • Causality of Failure Modes: Palladium on carbon readily reduces azides, but aryl ketones are also highly susceptible to catalytic hydrogenation (yielding benzylic alcohols) or even hydrogenolysis (cleaving the C-O bond entirely). Furthermore, if the reaction is run in neutral solvents (e.g., pure ethanol), the transient free amine will accumulate and dimerize into pyrazines before the reaction completes [2]. Hydrogenation must be performed in acidic media (e.g., EtOH/HCl) to instantly protonate the amine as it forms.

Sodium Borohydride (NaBH₄)

While occasionally cited in literature alongside transition metal catalysts (like CoCl₂) to target azides, NaBH₄ is inherently a hydride donor.

  • Causality of Failure Modes: The highly electrophilic nature of the

    
    -azido ketone ensures that NaBH₄ will rapidly attack the carbonyl carbon. This results in the complete destruction of the ketone moiety, yielding 2-amino-1-(4-hydroxyphenyl)ethanol instead of the desired target [4]. NaBH₄ is definitively not recommended  for this transformation.
    

Self-Validating Experimental Protocol: The Staudinger Approach

To guarantee both chemoselectivity and product stability, the Staudinger reduction is the optimal choice. The following protocol is designed as a self-validating system : it utilizes an acid-base phase extraction that inherently purifies the product while simultaneously converting it into the stable hydrochloride salt, bypassing the need for yield-destroying silica gel chromatography.

ExperimentalWorkflow Step1 1. Dissolution Azide in THF/H2O Step2 2. Phosphine Addition 1.1 eq PPh3 at 0°C Step1->Step2 Step3 3. N2 Evolution Stir at RT (2-4h) Step2->Step3 Step4 4. Acid Quench 1M HCl to pH < 3 Step3->Step4 Step5 5. Phase Separation Wash with EtOAc (Removes Ph3P=O) Step4->Step5 Step6 6. Lyophilization Pure HCl Salt Step5->Step6

Self-validating experimental workflow for the Staudinger reduction and isolation of the HCl salt.

Step-by-Step Methodology

Reagents: 2-Azido-1-(4-hydroxyphenyl)ethanone (1.0 eq), Triphenylphosphine (1.1 eq), Tetrahydrofuran (THF), Distilled Water, 1M Hydrochloric Acid (HCl), Ethyl Acetate (EtOAc).

  • Substrate Dissolution: Dissolve 2-azido-1-(4-hydroxyphenyl)ethanone in a solvent mixture of THF and H₂O (10:1 ratio, 0.1 M concentration). The water is strictly required for the hydrolysis of the iminophosphorane intermediate.

  • Controlled Phosphine Addition: Cool the reaction flask to 0 °C using an ice bath. Add triphenylphosphine (1.1 eq) portion-wise. Causality: The formation of the phosphazide is exothermic; cooling prevents rapid, uncontrolled nitrogen gas evolution.

  • Iminophosphorane Hydrolysis: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours until nitrogen evolution ceases and TLC confirms the complete consumption of the starting material.

  • Acidic Quench (Critical Step): Add 1M HCl dropwise until the pH of the aqueous phase is < 3. Causality: The target amine has a pKa of ~8.0. Dropping the pH protonates the amine, neutralizing its nucleophilicity and permanently halting pyrazine dimerization.

  • Phase Separation & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with EtOAc. Causality: The unreacted PPh₃ and the Ph₃P=O byproduct are highly lipophilic and partition entirely into the organic phase. The protonated product remains locked in the aqueous phase, self-validating the purity of the extract.

  • Isolation: Collect the aqueous phase and remove the water via lyophilization (freeze-drying) to yield 2-amino-1-(4-hydroxyphenyl)ethanone hydrochloride as a stable, white crystalline solid.

Conclusion

For the precise conversion of 2-azido-1-(4-hydroxyphenyl)ethanone to its corresponding amine, the Staudinger reduction is the superior choice . It circumvents the severe chemoselectivity flaws of sodium borohydride and the over-reduction risks of catalytic hydrogenation. By integrating an acidic phase-separation workup, researchers can effectively bypass the thermodynamic instability of the free


-amino ketone, yielding a highly pure, stable hydrochloride salt suitable for downstream pharmaceutical development.

References

  • Nakajima, et al. "Synthesis and Consecutive Reactions of α-Azido Ketones: A Review." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Wikipedia Contributors. "Staudinger reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

Beyond the Click: A Comparative Guide to Azide Bioorthogonality and Cross-Reactivity in Live Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Azide Paradox

In the pantheon of bioorthogonal chemistry, the azide (


) group is often presented as the "gold standard"—small, abiological, and kinetically stable. However, as we move from simple buffers to complex cellular environments, the reality is more nuanced.

While the azide is chemically orthogonal to most native functional groups (amines, carboxylic acids, hydroxyls), it is not thermodynamically inert . In the reducing environment of the cytosol (high glutathione, metabolic enzymes), the azide is metastable. It faces a kinetic competition: it must "click" with its reporter (alkyne/cyclooctyne) faster than it is reduced to an amine or scavenged by cellular thiols.

This guide moves beyond the textbook definition of bioorthogonality to examine the operational stability of azides in live systems, comparing them against emerging alternatives like tetrazines and providing protocols to validate your labeling strategy.

The Chemical Landscape: Azide vs. The Alternatives[1][2]

To choose the right tool, we must quantify performance. The table below contrasts the two primary azide modalities (CuAAC and SPAAC) against the inverse-electron-demand Diels-Alder (IEDDA) reaction, which is rapidly becoming the preferred alternative for intracellular kinetics.

Table 1: Comparative Bioorthogonal Performance Metrics
FeatureCuAAC (Azide + Terminal Alkyne)SPAAC (Azide + Cyclooctyne)IEDDA (Tetrazine + TCO)
Reaction Rate (

)

(Catalyzed)


Bioorthogonality High (Chemically)Medium (Cyclooctynes react with thiols)High
Cellular Toxicity High (Due to Cu(I) catalyst)Low Low
Steric Bulk Minimal (Atomic level)High (Bulky cyclooctyne)Medium/High
Metabolic Stability Susceptible to reductionSusceptible to reductionTetrazines can be reduced; TCO isomerizes
Primary Failure Mode Copper toxicity / Catalyst sequestrationSlow kinetics / Thiol-yne additionProbe instability / Fast clearance

Senior Scientist Insight:

“Do not choose SPAAC simply to avoid copper. While SPAAC is non-toxic, its kinetics are often too slow to outcompete biological clearance or dilution effects in live animals. If you need to capture a rapid biological event (seconds to minutes), the Azide group is likely insufficient; switch to Tetrazine-TCO.”

Deep Dive: The Hidden Cross-Reactivity

The assumption that azides are "invisible" to biology is the most common cause of experimental failure. In live systems, two primary mechanisms compromise the azide handle.

A. Thiol-Mediated Reduction

The cytosol is a reducing environment with high concentrations of Glutathione (GSH, 1–10 mM). While azides are kinetically stable against thiols at neutral pH, they are thermodynamically predisposed to reduction.

  • Mechanism: In the presence of free thiols (R-SH) or dithiol-active enzymes, the azide can be reduced to a primary amine (

    
    ).
    
  • Consequence: The amine is dead to the click reaction. Your probe will not label the target, leading to a false negative.

  • Risk Factor: Aryl azides are significantly more prone to reduction than alkyl azides.

B. Metabolic Clearance (Cytochrome P450)

Liver microsomes and cellular P450 enzymes can metabolize organic azides.

  • Mechanism: Reduction to amines or oxidation at adjacent carbons.

  • Impact: In pharmacokinetic studies, the "drug-azide" conjugate may appear to have cleared, when in reality, the azide tag was simply metabolized off or deactivated.

Visualizing the Workflow: Decision Matrix

The following diagram illustrates the decision process for selecting the correct chemistry and understanding the fate of the azide group in a cellular environment.

Bioorthogonal_Decision_Tree cluster_fate Fate of the Azide Group in Live Cells Start Experimental Goal LiveSystem Live Cell / In Vivo? Start->LiveSystem FixedSystem Fixed Cells / Lysate Start->FixedSystem FastEvent Rapid Kinetics Needed? (< 30 mins) LiveSystem->FastEvent SlowEvent Long Accumulation? (> 1 hour) LiveSystem->SlowEvent CuAAC Select CuAAC High Speed, Toxic Catalyst FixedSystem->CuAAC Standard Protocol IEDDA Select Tetrazine (IEDDA) High Speed, Lower Stability FastEvent->IEDDA SPAAC Select SPAAC No Copper, Slower Kinetics SlowEvent->SPAAC Azide Azide-Tagged Biomolecule Click Successful Ligation (Triazole) Azide->Click + Alkyne (Fast) Reduction Reduction to Amine (Dead End) Azide->Reduction + Thiols (Slow but Constant) Thiol Endogenous Thiols (GSH, Cys) Thiol->Reduction

Caption: Decision matrix for bioorthogonal chemistry selection and the competitive metabolic fate of the azide group in live cellular environments.

Experimental Protocols: Validating Azide Stability

Before committing to a costly animal study or complex cell assay, you must validate that your azide motif is stable in your specific biological matrix.

Protocol A: Ex Vivo Azide Stability Assay

Purpose: Determine the half-life of your azide probe in cell lysate.

Materials:

  • Azide-functionalized molecule (Your Probe, 10 mM stock in DMSO).

  • Cell Lysate (e.g., HeLa or HEK293, protein conc. 2 mg/mL).

  • Reducing Agent Control: DTT (1 M stock).

  • Analysis: LC-MS or HPLC with UV/Vis detection.

Step-by-Step:

  • Preparation: Aliquot cell lysate into two sets of tubes (Set A: Lysate only; Set B: Lysate + heat inactivated).

  • Spike: Add Your Probe to a final concentration of 50 µM.

  • Positive Control: Prepare a buffer sample with 50 µM Probe + 10 mM DTT (simulates maximum reduction).

  • Incubation: Incubate all samples at 37°C.

  • Sampling: Withdraw aliquots at T=0, 1h, 4h, 12h, and 24h.

  • Quench: Immediately add cold Acetonitrile (1:1 v/v) to precipitate proteins and stop enzymatic activity. Centrifuge (10,000 x g, 10 min).

  • Analysis: Inject supernatant into LC-MS.

    • Monitor: Loss of Azide mass (M) and appearance of Amine mass (M-26, loss of

      
       + 2H).
      
  • Interpretation: If >20% conversion to amine is observed within your experimental window, the azide is unsuitable. Switch to a sterically hindered azide or a different handle.

Protocol B: Thiol-Interference Competition Check

Purpose: Verify if SPAAC labeling is inhibited by intracellular glutathione levels.

Step-by-Step:

  • Culture: Grow cells in 96-well plates.

  • Pre-treatment: Treat half the wells with BSO (Buthionine sulfoximine) , a glutathione synthesis inhibitor, for 12 hours. This depletes cellular GSH.

  • Labeling: Incubate both groups with your Azide-Probe (e.g., Azido-Sugar) for the desired time.

  • Click: Perform SPAAC with a fluorogenic cyclooctyne (e.g., DBCO-Fluor 488).

  • Readout: Measure Mean Fluorescence Intensity (MFI) via Flow Cytometry.

  • Logic: If the BSO-treated cells (Low GSH) show significantly higher signal than untreated cells (High GSH), your reaction is being out-competed or the azide is being reduced by native thiols.

References

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society.

  • Patterson, D. M., Nazarova, L. A., & Prescher, J. A. (2014). Finding the right (bioorthogonal) chemistry. ACS Chemical Biology.

  • Saxon, E., & Bertozzi, C. R. (2000). Cell surface engineering by a modified Staudinger reaction. Science.

  • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity. Journal of the American Chemical Society.

  • Yang, J., & Šečkutė, J. (2014). Bioorthogonal chemistry: reagents, reactions, and applications. Chemical Reviews.

Safety Operating Guide

2-Azido-1-(4-hydroxyphenyl)ethanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

WARNING: HIGH ENERGY PRECURSOR 2-Azido-1-(4-hydroxyphenyl)ethanone (also known as 4-Azido-2'-hydroxyacetophenone or similar isomers depending on substitution pattern) contains an organic azide functionality.[1] While useful as a photoaffinity labeling reagent, it poses specific stability risks that differ from standard organic waste.[1]

Three Critical "Never" Rules:

  • NEVER dispose of this compound (solid or solution) down the drain.[1][2] Contact with copper or lead plumbing forms heavy metal azides, which are highly sensitive primary explosives.[3]

  • NEVER expose to acidic conditions (pH < 7).[1] Protonation generates Hydrazoic Acid (

    
    ) , a highly volatile, toxic, and explosive gas.[1]
    
  • NEVER use metal spatulas for weighing or transfer.[1][2][3][4][5] Metal-azide friction can initiate detonation.[1][3] Use only Teflon, ceramic, or plastic tools.[1]

Technical Hazard Assessment

As a scientist, you must understand the quantifiable risk of the molecule before handling it.[1] We apply the Carbon-to-Nitrogen (C/N) Ratio and the Rule of Six to determine stability.[6]

Compound Data:

  • Formula:

    
    
    
  • Molecular Weight: 177.16 g/mol [1]

  • Structure: Aromatic ring with a ketone, a phenol (hydroxyl), and an azide group.[1]

Stability Calculation:

  • C/N Ratio: The general safety guideline for organic azides requires a ratio of

    
    .
    
    
    
    
    Interpretation: The ratio is below 3 , indicating this molecule is energetic and potentially unstable . It carries a higher risk of shock sensitivity than larger azides.
  • Rule of Six:

    
     (where 
    
    
    
    is the number of atoms).[1]
    
    
    Interpretation: The presence of oxygen atoms stabilizes the lattice slightly, but the low C/N ratio dictates that you treat this as a Class 1 Explosive Hazard during disposal.[1]

Decision Matrix: Disposal Workflows

Use the following logic flow to determine the correct disposal route.

DisposalWorkflow Start START: Waste Assessment CheckAmount Check Quantity Start->CheckAmount LargeScale > 500 mg or Pure Solid CheckAmount->LargeScale High Risk SmallScale < 500 mg or Dilute Solution CheckAmount->SmallScale Manageable Risk HazWaste Route A: Hazardous Waste Pickup (Segregated Stream) LargeScale->HazWaste Do Not Treat in Lab Deactivation Route B: Chemical Deactivation (Staudinger Reduction) SmallScale->Deactivation Recommended Verify Verify Deactivation (TLC / LC-MS) Deactivation->Verify Verify->Deactivation Azide Present FinalWaste Dispose as Non-Reactive Organic Waste Verify->FinalWaste Azide Absent

Figure 1: Decision matrix for selecting the appropriate disposal method based on quantity and risk.

Protocol A: Chemical Deactivation (The "Staudinger" Method)[1]

For laboratory-scale waste (< 500 mg), the safest method is to chemically reduce the high-energy azide into a stable amine using Triphenylphosphine (


).[1] This utilizes the Staudinger reaction, which liberates nitrogen gas (

) in a controlled manner.[1]

Reagents Required:

  • Triphenylphosphine (

    
    ) or Tris(2-carboxyethyl)phosphine (TCEP)[1]
    
  • Solvent: Tetrahydrofuran (THF) or Methanol[1][7]

  • Water[1][7]

Step-by-Step Procedure:

  • Preparation: Working in a fume hood, dissolve the azide waste in THF or Methanol. Ensure the concentration is dilute (< 0.1 M).[1]

  • Reduction: Add 1.5 equivalents of

    
     relative to the estimated azide amount.
    
    • Note: You will observe mild bubbling (

      
       gas evolution).[1] This is the deactivation occurring.
      
  • Hydrolysis: Add a small amount of water (approx. 10% v/v) to the mixture. This hydrolyzes the intermediate phosphazide into the amine and triphenylphosphine oxide.

  • Incubation: Stir at room temperature for at least 3 hours (preferably overnight) to ensure complete reaction.

  • Verification (Critical): Spot the reaction mixture on a TLC plate alongside the starting material. The azide spot should be gone.

  • Disposal: Once verified, the mixture contains a stable aminophenol derivative and phosphine oxide. This can now be poured into the standard "Halogen-Free Organic Solvents" waste container.[1]

Why this works: The reaction converts the explosive


 group into a benign 

group.[1]

Protocol B: Hazardous Waste Pickup (Large Scale)

If you possess >500 mg of solid material or do not feel comfortable performing the reduction:

  • Container: Use a wide-mouth HDPE (plastic) jar. Do not use glass with ground-glass joints (friction hazard).[1]

  • Solvent: If the material is solid, it is safer to wet it with a compatible solvent (like Ethanol) to desensitize it to shock, unless your facility requires dry solids.[1]

  • Labeling:

    • Primary Label: "Hazardous Waste - 2-Azido-1-(4-hydroxyphenyl)ethanone"[1]

    • Hazard Tags: "High Energy / Explosive Hazard" , "Toxic", "Do Not Compact".[1]

  • Segregation: Store in a secondary container separate from acids and oxidizers until pickup.

Summary of Key Data

ParameterSpecificationNotes
PPE Requirements Nitrile gloves (double gloved), Safety Goggles, Lab Coat, Blast Shield (if >1g).[1]Azides are rapidly absorbed through skin.[1][3]
Incompatible Materials Acids (

), Heavy Metals (Cu, Pb, Hg), Strong Oxidizers.[1]
Forms explosive salts or toxic gas.[1][2][3][4][8]
Storage Conditions

, Dark, Inert Atmosphere (

or

).
Photo-labile; degrades in light.[1]
Spill Cleanup Do not wipe dry.[1] Wet with ethanol, absorb with sand/vermiculite.[1]Use plastic tools only.[1]

References

  • University of California, San Diego (UCSD). "Blink: Sodium Azide and Organic Azides Safety." UCSD Environment, Health & Safety. [Link][1]

  • Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[1] Angewandte Chemie International Edition, vol. 44, no.[1] 33, 2005, pp. 5188–5240.[1] [Link][1]

  • Northeastern University. "Standard Operating Procedure: Organic Azides." Office of Environmental Health and Safety. [Link] (General EHS Landing Page for verification of SOP protocols).[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for 2-Azido-1-(4-hydroxyphenyl)ethanone." PubChem. [Link][1]

Sources

Personal protective equipment for handling 2-Azido-1-(4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of physicochemical causalities. Handling reactive intermediates like 2-Azido-1-(4-hydroxyphenyl)ethanone (CAS: 169315-44-0) requires a deep understanding of its molecular behavior. This compound is an


-azido ketone, a structural class widely utilized in photoaffinity labeling and click chemistry (CuAAC) due to its unique reactivity. However, the very features that make it synthetically valuable—its photolability and the high-energy azide explosophore—also dictate strict operational boundaries.

The following guide provides a self-validating, mechanistically grounded protocol for the safe handling, operation, and disposal of 2-Azido-1-(4-hydroxyphenyl)ethanone.

Physicochemical Hazard Profile & Causality

To establish a safe operational envelope, we must first validate the compound's inherent stability using established thermodynamic heuristics. The stability of an organic azide is fundamentally governed by the "dilution" of its high-energy nitrogen atoms by the rest of the molecular framework[1].

The C/N Ratio and the "Rule of Six" Validation We evaluate 2-Azido-1-(4-hydroxyphenyl)ethanone (


) against two critical safety thresholds[2]:
Safety MetricFormula / ThresholdCalculation for

Conclusion
Carbon-to-Nitrogen Ratio


Pass. The ratio is

, indicating the compound is stable enough to be isolated and stored in pure form[1].
Rule of Six

Carbons per Azide

Pass. Provides sufficient molecular mass to dissipate the energy of the explosophore[3].

Mechanistic Hazards: Despite passing baseline stability metrics, the compound's specific architecture introduces conditional hazards:

  • Photolability: The presence of the carbonyl group adjacent to the azide (

    
    -azido ketone) lowers the activation energy required for nitrogen extrusion. Exposure to UV or ambient light can trigger rapid photolysis, generating a highly reactive nitrene intermediate and evolving 
    
    
    
    gas, which can cause sealed containers to overpressurize[3].
  • Heavy Metal Sensitization: The azide functional group can react with heavy metals (Cu, Pb, Zn) to form highly ionic, ultra-sensitive metal azides. These salts possess near-zero activation energy for detonation and will explode upon minimal friction or shock[4].

Required Personal Protective Equipment (PPE)

Your PPE must act as a terminal barrier against both chemical toxicity and the kinetic energy of an unexpected decomposition event.

PPE CategorySpecificationScientific Rationale (Causality)
Eye/Face Chemical splash goggles + Polycarbonate face shieldProtects against micro-shrapnel and chemical splash in the event of localized overpressurization or rapid

evolution[1].
Hands Double-gloved Nitrile (min 8 mil) or Butyl rubberPrevents dermal absorption. Double gloving allows immediate shedding of the outer layer if contaminated, preventing permeation to the skin[1].
Body Flame-Resistant (FR) Lab Coat + Neoprene ApronMitigates thermal burns from flash decomposition and prevents organic solvent penetration.
Respiratory Certified Chemical Fume Hood (Sash lowered)Captures aerosolized particulates and prevents inhalation of volatile decomposition byproducts[3].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures that the compound is never exposed to conditions that could overcome its activation energy barrier for decomposition.

Step 1: Environmental Preparation

  • Clear the fume hood of all unnecessary chemicals, particularly acids, heavy metal salts, and halogenated solvents.

  • Install a blast shield inside the fume hood[1].

  • Dim ambient lighting or switch to amber/red darkroom lighting to prevent premature photolysis of the

    
    -azido ketone[3].
    

Step 2: Material Transfer (The "Zero-Metal" Rule)

  • Equilibrate the storage vial (stored at -20°C) to room temperature inside a desiccator to prevent condensation.

  • CRITICAL: Transfer the solid using only Teflon, ceramic, or plastic spatulas. Never use metal spatulas. Friction between a metal spatula and the azide can generate microscopic amounts of shock-sensitive metal azides, leading to localized detonation[3].

Step 3: Reaction Execution

  • Dissolve the compound in an appropriate solvent. Avoid halogenated solvents (e.g., dichloromethane, chloroform). Azides can react with halogenated solvents under certain conditions to form di- and tri-azidomethanes, which are highly explosive liquids[1].

  • Maintain reaction temperatures strictly below 80°C to prevent thermal runaway.

  • If performing a CuAAC "Click" reaction, monitor the copper catalyst concentration carefully, as excessive accumulation of copper-azide intermediates poses a friction hazard[5].

Step 4: Post-Reaction Quenching

  • Never dispose of unreacted azides directly. Quench residual 2-Azido-1-(4-hydroxyphenyl)ethanone in situ.

  • Add a mild reducing agent, such as Triphenylphosphine (

    
    ), to initiate a Staudinger reduction. This safely converts the high-energy azide into a stable primary amine, releasing 
    
    
    
    gas in a controlled, predictable manner.

Spill Response & Waste Disposal Plan

Azide waste management is dictated by the prevention of hydrazoic acid (


) formation. 

is a highly volatile, acutely toxic, and explosive gas[3].

Spill Response Protocol:

  • Do not sweep dry solids. Sweeping generates friction, which can initiate decomposition.

  • Gently cover the spill with non-metallic absorbent pads.

  • Wet the pads with a slightly alkaline buffer solution (pH > 9). The alkaline environment ensures that any trace azide remains as a stable salt and cannot protonate to form

    
    [2].
    
  • Wipe the area and place all materials into a dedicated, non-metallic hazardous waste bag.

Waste Disposal Plan:

  • Segregation: Collect azide waste in a dedicated, clearly labeled plastic container (e.g., High-Density Polyethylene - HDPE).

  • Strict Prohibitions:

    • NO ACIDS: Never mix azide waste with acidic waste streams[3].

    • NO METALS: Never store azide waste in metal drums or use brass/copper funnels[4].

  • Maintain the pH of the aqueous waste stream above 9.0 using dilute

    
     before final handover to your Environmental Health & Safety (EH&S) department[6].
    

Safe Operational Lifecycle Visualization

The following workflow diagram maps the self-validating safety lifecycle of 2-Azido-1-(4-hydroxyphenyl)ethanone, from storage to terminal disposal.

AzideHandling Storage 1. Storage & Isolation Amber Vial, -20°C Shield from Light & Heat Transfer 2. Material Transfer Teflon/Ceramic Spatulas ONLY Zero Metal Contact Storage->Transfer Equilibrate to RT in dark Reaction 3. Reaction Execution Fume Hood + Blast Shield Avoid Halogenated Solvents Transfer->Reaction Inert atmosphere < 80°C Quenching 4. In Situ Quenching Reduce Unreacted Azide (e.g., Staudinger Reduction) Reaction->Quenching Post-reaction verification Disposal 5. Waste Disposal Dedicated Non-Metal Container Strictly NO ACIDS (pH > 9) Quenching->Disposal Segregated waste stream

Safe Operational Lifecycle and Handling Workflow for 2-Azido-1-(4-hydroxyphenyl)ethanone

References

  • Information on Azide Compounds Stanford University Environmental Health & Safety URL:[Link]

  • Safe Handling of Azides (Guideline Number: 04-028) University of Pittsburgh Safety Manual URL:[Link]

  • Safe Work Procedure: Azides University of Victoria Occupational Health, Safety & Environment URL:[Link]

  • Safe Handling of Sodium Azide (SAZ) University of Wisconsin-Madison Environment, Health & Safety URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.